Acoric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCYJNRYIRTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acoric Acid: A Technical Guide to its Natural Source and Isolation for Researchers
An in-depth exploration of the primary natural source, detailed isolation methodologies, and physicochemical properties of acoric acid, a bioactive sesquiterpenoid from Acorus calamus.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Acorus calamus L., a perennial wetland plant commonly known as sweet flag.[1][2] This compound, belonging to the acorane class of sesquiterpenes, is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed protocols for its extraction and isolation, and a summary of its key physicochemical properties to support researchers, scientists, and drug development professionals in their work with this natural product.
Natural Source of this compound
The primary and well-documented natural source of this compound is the rhizome of the plant Acorus calamus L. (family: Araceae).[1][2] The rhizomes of this plant are rich in a variety of bioactive compounds, including phenylpropanoids, flavonoids, and a diverse range of sesquiterpenoids. The concentration and composition of these chemical constituents can vary depending on the geographical location, climate, and the specific variety of the plant.
Table 1: Primary Natural Source of this compound
| Botanical Source | Family | Plant Part | Key Bioactive Compound |
| Acorus calamus L. | Araceae | Rhizome | This compound |
Experimental Protocols for Isolation
The isolation of this compound from Acorus calamus rhizomes involves a multi-step process encompassing extraction and chromatographic purification. The following protocols are based on methodologies reported in scientific literature.[2]
Preparation of Plant Material
-
Collection and Drying: Fresh rhizomes of Acorus calamus are collected, washed thoroughly to remove soil and debris, and then air-dried or shade-dried to reduce moisture content.
-
Pulverization: The dried rhizomes are coarsely or finely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction of Crude this compound
This step aims to extract a broad range of secondary metabolites, including this compound, from the powdered rhizome.
-
Maceration:
-
A known quantity of powdered rhizome (e.g., 1 kg) is submerged in a suitable solvent system. A mixture of dichloromethane and methanol (1:1, v/v) has been effectively used.[2]
-
The mixture is allowed to stand at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.
-
The solvent is decanted, and the process is repeated multiple times (typically 2-3 times) with fresh solvent to maximize the yield of the crude extract.
-
The collected solvent fractions are combined and filtered.
-
-
Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to yield a concentrated crude extract.
Table 2: Extraction Parameters for this compound
| Parameter | Description |
| Plant Material | Powdered rhizomes of Acorus calamus |
| Extraction Method | Maceration |
| Solvent System | Dichloromethane:Methanol (1:1, v/v) |
| Extraction Time | 24-48 hours per cycle (repeated 2-3 times) |
| Temperature | Room Temperature |
| Post-extraction | Filtration followed by solvent evaporation under reduced pressure |
Chromatographic Purification of this compound
Column chromatography is a crucial step for the separation and purification of this compound from the complex crude extract.
-
Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 mesh).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A typical gradient starts with non-polar solvents and gradually introduces more polar solvents.
-
Initial elution with 100% hexane.
-
Followed by a mixture of hexane and chloroform (e.g., 1:1).
-
Then 100% chloroform.
-
Subsequently, increasing concentrations of methanol in chloroform (e.g., 10%, 15%, 30%, 50% methanol).[2]
-
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together. This compound-containing fractions are identified by comparison with a reference standard if available.
-
Further Purification: Fractions enriched with this compound may require further purification, potentially through repeated column chromatography using a different solvent system (e.g., hexane and ethyl acetate mixtures) or other techniques like preparative TLC or recrystallization to achieve high purity.[2]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its characterization and handling.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄O₄ | [3] |
| Molecular Weight | 268.35 g/mol | [3] |
| CAS Number | 5956-06-9 | [3] |
| Appearance | Solid | |
| Melting Point | 166-168 °C | [1] |
| Optical Rotation | [α]²⁵D +27 (c, 1 in CHCl₃) | [1] |
| Solubility | Soluble in chloroform. | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Acorus calamus rhizomes.
Caption: General workflow for the isolation of this compound.
Conclusion
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound for scientific and research professionals. The rhizomes of Acorus calamus serve as the primary natural reservoir for this sesquiterpenoid. The isolation process, while straightforward in its principles of extraction and chromatography, requires careful optimization of solvent systems and purification techniques to achieve high yields and purity. The data and protocols presented herein are intended to facilitate further research into the biological activities and potential therapeutic applications of this compound.
References
The Enigmatic Path to Acoric Acid: A Technical Guide to its Biosynthesis in Acorus calamus
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Acorus calamus, commonly known as sweet flag, is a perennial wetland plant with a rich history in traditional medicine. Its rhizomes are a source of a diverse array of bioactive secondary metabolites, including sesquiterpenoids, which contribute to its therapeutic properties. Among these is acoric acid, an acorane-type sesquiterpenoid that has garnered interest for its potential pharmacological activities. Despite its significance, the precise biosynthetic pathway of this compound in A. calamus remains largely unelucidated. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway for this compound formation. It also outlines the experimental methodologies required to validate this proposed pathway and presents available quantitative data on the chemical constituents of A. calamus.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to follow the general pathway of sesquiterpenoid formation in plants, originating from the mevalonate (MVA) pathway in the cytosol. The proposed pathway can be divided into three main stages: the formation of the universal sesquiterpene precursor, the cyclization to the acorane skeleton, and the subsequent oxidative modification to yield this compound.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis begins with acetyl-CoA, which is converted to the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), through the MVA pathway.
Stage 2: Cyclization to the Acorane Skeleton
FPP is then cyclized by a specific terpene synthase, likely an acorane synthase, to form the characteristic spiro[4.5]decane skeleton of acorane-type sesquiterpenoids. This process is thought to involve the formation of a bisabolyl cation intermediate.
Stage 3: Formation of this compound
It has been proposed that this compound is formed from an acorane precursor through oxidative fission of the six-membered ring.[1] This transformation is likely catalyzed by one or more cytochrome P450 monooxygenases (CYP450s) and potentially other oxidative enzymes.
References
Preliminary Pharmacological Screening of Bioactive Compounds from Acorus calamus
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Acoric acid" is not a recognized chemical name in scientific literature. It is likely a misnomer or a term referring to the acidic and bioactive constituents of Acorus calamus L., a perennial wetland plant commonly known as sweet flag. Acorus calamus has a long history of use in traditional medicine systems for treating a variety of ailments, including neurological, inflammatory, and digestive disorders. This guide provides a comprehensive overview of the preliminary pharmacological screening of extracts and isolated compounds from Acorus calamus, with a focus on its antioxidant, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development from natural products.
Data Presentation
The following tables summarize the quantitative data from various pharmacological screenings of Acorus calamus extracts and its essential oil.
Table 1: Antioxidant Activity of Acorus calamus Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| Hydroalcoholic Rhizome Extract | DPPH Scavenging | 30.23 ± 0.26 | Ascorbic Acid | 23.66 ± 0.29 |
| Ethanolic Rhizome Extract | DPPH Scavenging | 35.12 ± 0.23 | Ascorbic Acid | 25.45 ± 0.45 |
| Aqueous Rhizome Extract | DPPH Scavenging | 47.73 ± 0.16 | Ascorbic Acid | 25.45 ± 0.45 |
| Chloroform Rhizome Extract | DPPH Scavenging | 576.19 | - | - |
| Rhizome Essential Oil | DPPH Scavenging | 22.28 - 61.96 | - | - |
| DMSO Leaf Extract | H₂O₂ Scavenging | ~55 (at 50 µg/mL, 87.4% inhibition) | Ascorbic Acid | ~45 (at 50 µg/mL, 89.9% inhibition) |
| Hydroalcoholic Rhizome Extract | Reducing Power | 11.68 ± 1.38 | Ascorbic Acid | 30.71 ± 1.13 |
| Rhizome Essential Oil | Metal Chelating | 29.55 - 159.26 | - | - |
Table 2: Anti-inflammatory Activity of Acorus calamus Extracts
| Extract Type | Assay | Concentration (µg/mL) | % Inhibition | Reference Compound | Reference % Inhibition |
| DMSO Leaf Extract | BSA Denaturation | 10 | 44 | Diclofenac Sodium | 47 |
| 50 | 80 | 84 | |||
| DMSO Leaf Extract | Egg Albumin Denaturation | 10 | 55 | Diclofenac Sodium | 58 |
| 50 | 86 | 89 | |||
| 80% Ethanolic Leaf Extract | Carrageenan-induced Paw Edema (in vivo) | 200 mg/kg | Significant reduction | Indomethacin (10 mg/kg) | Significant reduction |
Table 3: Neuroprotective Effects of Acorus calamus Extract
| Experimental Model | Treatment | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Ethanol:water (1:1) extract of rhizomes (25 mg/kg, p.o.) | Reduced cortical infarct area by 19% (compared to 33% in MCAO group), improved neurological function score, decreased malondialdehyde levels, and increased glutathione and superoxide dismutase (SOD) activity.[1] |
| Chronic Constriction Injury (CCI) in rats | Hydroalcoholic extract (100 and 200 mg/kg, p.o.) | Attenuated CCI-induced increases in superoxide anion (by 77-86%), total calcium (by 75-84%), and myeloperoxidase activity (by 76-82%).[2] |
| Scopolamine-induced amnesia in mice | Hydro-alcoholic (1:1) extract (600 mg/kg, p.o.) | Showed significant improvements in behavioral and biochemical parameters, and significant neuroprotection in histological studies.[3] |
| Aluminium chloride-induced oxidative stress in rats | Methanolic extract (100, 200, and 400 mg/kg) | Significantly improved memory retention and locomotor activity, and ameliorated degenerative changes in the hippocampus and cortex.[4] |
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
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Preparation of Test Samples: Dissolve the Acorus calamus extract in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
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Assay Procedure:
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In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).
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Add a small volume of the test sample at different concentrations (e.g., 20 µL).
-
For the control, add the solvent instead of the test sample to the DPPH solution.
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For the blank, use the solvent only.
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Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
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IC50 Value Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentrations.[6]
Anti-inflammatory Activity Assays
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein.[7]
Methodology:
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Preparation of Reagents:
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Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).
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Prepare different concentrations of the Acorus calamus extract.
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Use Diclofenac sodium as a reference standard.
-
-
Assay Procedure:
-
The reaction mixture consists of the test extract at different concentrations and 1% BSA solution.
-
The pH of the reaction mixture is adjusted to 6.3.
-
The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the turbidity of the samples is measured at 660 nm.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Neuroprotective Activity Assays
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient memory deficit in rodents, which serves as a model to screen for drugs with potential therapeutic effects on cognitive dysfunction.[1][2][3][8]
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Treatment:
-
Animals are divided into groups: a control group, a scopolamine-treated group, and groups treated with different doses of Acorus calamus extract plus scopolamine. A positive control group receiving a standard drug (e.g., Donepezil) can also be included.
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The extract is typically administered orally for a specific period (e.g., 7 to 24 days).
-
-
Induction of Amnesia: Scopolamine (e.g., 0.75-1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia, usually 30-60 minutes before the behavioral tests.[2][8]
-
Behavioral Assessment:
-
Elevated Plus Maze (EPM): To assess learning and memory. The time taken for the animal to move from the open arm to the enclosed arm (transfer latency) is recorded.
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Morris Water Maze (MWM): To evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water is measured over several trials.
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Y-Maze Test: To assess spatial working memory based on the spontaneous alternation behavior of the animal.
-
-
Biochemical Analysis: After the behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus, cortex) are collected for the analysis of biochemical markers such as acetylcholinesterase (AChE) activity, and levels of antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[3]
Principle: Excessive stimulation of glutamate receptors leads to neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative diseases. This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[5][6][9]
Methodology:
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Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats or mice.
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Treatment: The cultured neurons are pre-incubated with different concentrations of the Acorus calamus extract or its isolated compounds for a specific duration (e.g., 24 hours).
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Induction of Excitotoxicity: The neurons are then exposed to a neurotoxic concentration of L-glutamate.
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Assessment of Neuroprotection: After a further incubation period (e.g., 24 hours), the neuroprotective effect is assessed by measuring various endpoints:
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Cell Viability: Using assays like MTT or LDH release assay.
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Apoptosis: By measuring caspase activation or using TUNEL staining.
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Neurite Outgrowth: By morphological analysis of the neurons.
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Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the pharmacological screening of Acorus calamus.
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by Acorus calamus constituents.
References
- 1. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Free Radical Scavenging, Anti-inflammatory and Antibacterial Activity of Acorus calamus Leaves Extract Against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glutamate Excitotoxicity Assay [neuroproof.com]
Unraveling the Enigma: The Hypothesized Mechanism of Action of Acoric Acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acoric acid, a naturally occurring monoterpenoid found in the plant Acorus calamus (Sweet Flag), has garnered interest within the scientific community for its potential biological activities.[1][2] Despite this interest, a comprehensive understanding of its specific mechanism of action at the molecular level remains largely uncharted territory. This technical guide aims to synthesize the currently available, albeit limited, information regarding the hypothesized mechanism of action of this compound. It is important to note that the scientific literature extensively details the mechanisms of similarly named compounds, such as ascorbic acid (Vitamin C) and chicoric acid, which should not be confused with this compound. This document will focus solely on the existing data and logical inferences pertaining to this compound, while also highlighting the significant knowledge gaps that present opportunities for future research.
Current Understanding and Hypothesized Actions
Information directly detailing the mechanism of action of this compound is sparse. The Human Metabolome Database classifies it as a menthane monoterpenoid, but does not provide functional or mechanistic data.[3] Much of the available literature focuses on the general biological activities of Acorus calamus extracts, rather than the specific actions of isolated this compound.[1][2][4] However, based on its chemical structure and the known activities of other monoterpenoids, some hypotheses can be formulated.
1. Neurological and CNS Activity:
Extracts of Acorus calamus, which contain this compound, have been traditionally used for their effects on the central nervous system.[4] Research on these extracts suggests potential sedative and tranquilizing actions.[4] While the direct contribution of this compound to these effects is not yet elucidated, it is hypothesized that it may modulate neurotransmitter systems.
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Experimental Insights: Studies on the alcoholic extract of Acorus calamus roots and rhizomes have shown antagonism of spontaneous motor activity and amphetamine-induced hyperactivity in mice, suggesting a potential interaction with dopaminergic or other monoaminergic pathways.[4] However, these studies were conducted with a complex mixture of compounds, and the specific role of this compound remains to be isolated and confirmed.
2. Anti-inflammatory and Immunomodulatory Potential:
Some reports on Acorus calamus extracts have indicated anti-inflammatory activity.[1] The mechanism for this is not well-defined, but it is a common property of many plant-derived terpenoids.
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Hypothesized Pathway: It is plausible that this compound could interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway or mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators like cytokines and chemokines. Further investigation is required to determine if this compound interacts with key enzymes or receptors within these pathways.
Data Presentation
Due to the nascent stage of research on the specific mechanism of action of this compound, there is a notable absence of quantitative data in the existing literature. As such, the creation of structured tables for comparative analysis is not feasible at this time. Future studies focusing on dose-response relationships, IC50 values against specific molecular targets, and kinetic parameters will be crucial for populating such data sets.
Experimental Protocols
Detailed experimental protocols specifically designed to elucidate the mechanism of action of this compound are not yet published. However, based on the hypothesized actions, the following experimental approaches would be highly valuable:
1. In Vitro Target Identification:
- Receptor Binding Assays: To investigate the affinity of this compound for various neurotransmitter receptors (e.g., dopamine, serotonin, GABA receptors).
- Enzyme Inhibition Assays: To screen for inhibitory activity against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
- Reporter Gene Assays: To determine if this compound modulates the activity of transcription factors like NF-κB in cell lines stimulated with inflammatory agents (e.g., lipopolysaccharide).
2. Cell-Based Assays:
- Neurotransmitter Uptake and Release Assays: Using primary neuronal cultures or synaptosomes to measure the effect of this compound on neurotransmitter dynamics.
- Cytokine Profiling: Treating immune cells (e.g., macrophages) with this compound and an inflammatory stimulus, followed by quantification of secreted cytokines using techniques like ELISA or multiplex assays.
3. In Vivo Studies:
- Animal Models of Neurological Disorders: Administering purified this compound to animal models of anxiety, depression, or cognitive impairment to assess behavioral outcomes.
- Animal Models of Inflammation: Using models of acute or chronic inflammation (e.g., carrageenan-induced paw edema) to evaluate the anti-inflammatory efficacy of this compound in vivo.
Visualizing Hypothesized Pathways and Workflows
Given the hypothetical nature of the mechanism of action, the following diagrams represent potential pathways and experimental workflows that could be investigated in future research.
Caption: Hypothesized pathway for the neuromodulatory effects of this compound.
Caption: Proposed workflow for elucidating the anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
The exploration of this compound's mechanism of action is in its infancy. While its presence in the medicinally significant plant Acorus calamus suggests potential therapeutic value, rigorous scientific investigation is required to move from hypothesis to established fact. The current body of evidence is insufficient to definitively outline its molecular targets and signaling pathways.
For researchers, scientists, and drug development professionals, this compound represents a largely untapped natural product with potential applications in neurology and immunology. The immediate future of this compound research should prioritize the isolation of the pure compound and its systematic evaluation through the experimental protocols outlined in this guide. Such studies will be instrumental in validating the hypothesized mechanisms of action and paving the way for potential preclinical and clinical development. The journey to fully understand this compound is just beginning, and it holds the promise of uncovering novel therapeutic avenues.
References
In Silico Prediction of Acoric Acid Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. This technical guide provides a comprehensive framework for the in silico prediction of protein targets for Acoric acid, a sesquiterpenoid from Acorus calamus. Due to the limited experimental data on the specific biological activities of this compound, this document outlines a hypothetical, yet robust, workflow employing a multi-pronged computational approach. This guide details methodologies for ligand preparation, reverse docking, pharmacophore-based screening, and network pharmacology analysis to generate a prioritized list of putative protein targets for this compound, paving the way for targeted experimental validation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a natural compound isolated from the rhizomes of Acorus calamus, a plant with a long history in traditional medicine. While the crude extracts of Acorus calamus have been studied for various pharmacological effects, the specific molecular targets of its individual constituents, such as this compound, are largely unknown. Elucidating these targets is a critical step in understanding its mechanism of action and exploring its therapeutic potential.
In silico target prediction methods offer a time- and cost-effective strategy to hypothesize and prioritize potential protein targets for bioactive small molecules. By leveraging the vast amount of available structural and bioactivity data, these computational techniques can significantly accelerate the early stages of drug discovery.
This guide presents a detailed workflow for the in silico prediction of this compound targets, integrating several computational strategies to enhance the predictive power and provide a strong foundation for subsequent experimental validation.
The In Silico Target Prediction Workflow
The overall workflow for predicting the molecular targets of this compound is a multi-step process that begins with the preparation of the ligand structure and culminates in a prioritized list of putative targets.
Experimental Protocols
Ligand Preparation
The initial step in any in silico study is the preparation of the small molecule structure.
Protocol:
-
Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(C)C(=O)[C@]1(CC--INVALID-LINK--C(=O)C1)--INVALID-LINK--CC(O)=O.[1]
-
2D to 3D Conversion: Use a molecular modeling software, such as ChemDraw or MarvinSketch, to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro or the command-line tool obminimize from Open Babel can be used.
-
File Format Conversion: Save the optimized 3D structure in multiple formats as required by different software, such as .sdf, .mol2, and .pdbqt.
Reverse Docking
Reverse docking involves screening a single ligand against a library of protein structures to identify potential binding partners.
Protocol:
-
Target Database Preparation: Compile a database of 3D protein structures. A common resource is the Protein Data Bank (PDB). For a broad screen, a non-redundant subset of the PDB can be used. For a more focused screen, a curated library of targets associated with a specific disease area (e.g., oncology, neurology) can be assembled.
-
Protein Preparation: Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be automated using scripts in software like MGLTools.
-
Docking Simulation:
-
Software: Use a docking program such as AutoDock Vina or Glide.
-
Grid Box Definition: For each protein, define a docking grid box that encompasses the entire protein surface to allow for "blind docking," or focus on known binding pockets if prior information is available.
-
Execution: Dock the prepared this compound structure against each prepared protein in the database.
-
-
Results Analysis:
-
Binding Affinity: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol). A more negative value indicates a stronger predicted interaction.
-
Pose Analysis: Visually inspect the top-ranked binding poses to ensure that the interactions are chemically reasonable.
-
Pharmacophore-Based Screening
This method identifies potential targets by searching for proteins whose binding sites can accommodate the key chemical features of this compound.
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-Based: If a set of known active molecules with a similar mechanism is available, a common feature pharmacophore model can be generated.
-
Structure-Based: Alternatively, a pharmacophore model can be derived from the binding pocket of a known target of a structurally similar compound.
-
Features: The pharmacophore model for this compound would likely include features such as hydrogen bond acceptors (from the carbonyl and carboxyl groups), hydrogen bond donors (from the carboxyl group), and hydrophobic regions.
-
-
Pharmacophore Database Screening:
-
Database: Screen a pre-computed pharmacophore database, such as PharmMapper or ZINCPharmer, against the this compound-derived pharmacophore model.
-
Scoring: The screening will return a list of protein targets with a "fit score" indicating how well their binding sites match the query pharmacophore.
-
-
Hit Prioritization: Rank the targets based on their fit scores and further analyze the top hits.
Data Presentation: Summarized In Silico Prediction Results
All quantitative data from the in silico predictions should be summarized in a structured table for easy comparison and prioritization of putative targets for experimental validation. The following table presents hypothetical results for this compound.
| Putative Target | Gene Symbol | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Consensus Score | Known Association with Inflammation |
| Cyclooxygenase-2 | COX2 | -9.2 | 0.85 | 1 | Yes |
| 5-Lipoxygenase | ALOX5 | -8.8 | 0.79 | 2 | Yes |
| Peroxisome proliferator-activated receptor gamma | PPARG | -8.5 | 0.81 | 3 | Yes |
| Tumor necrosis factor-alpha | TNF | -8.1 | 0.72 | 4 | Yes |
| Mitogen-activated protein kinase 14 | MAPK14 | -7.9 | 0.68 | 5 | Yes |
| Nuclear factor kappa-B p65 subunit | RELA | -7.5 | 0.65 | 6 | Yes |
| Caspase-3 | CASP3 | -7.2 | 0.61 | 7 | Yes |
| B-cell lymphoma 2 | BCL2 | -7.0 | 0.58 | 8 | No |
Note: The data in this table is hypothetical and for illustrative purposes only.
Network Pharmacology Analysis
Network pharmacology provides a systems-level understanding of a compound's mechanism of action by analyzing the complex interactions between the compound, its targets, and disease-related pathways.
Protocol:
-
Target and Disease Gene Collection:
-
Compound Targets: Use the prioritized list of putative targets for this compound from the previous steps.
-
Disease Genes: For a relevant disease (e.g., neuroinflammation), collect a list of associated genes from databases like OMIM, GeneCards, or DisGeNET.
-
-
Network Construction:
-
PPI Network: Construct a protein-protein interaction (PPI) network of the compound targets and disease genes using a database like STRING.
-
Visualization: Visualize and analyze the network using software like Cytoscape.
-
-
Network Analysis:
-
Hub Gene Identification: Identify key nodes (hub genes) in the network with high degrees of connectivity, as these are likely to be important for the biological process.
-
Module Analysis: Identify densely connected modules within the network, which may represent functional protein complexes.
-
-
Pathway Enrichment Analysis:
-
Tools: Perform KEGG pathway and Gene Ontology (GO) enrichment analysis on the network nodes using tools like DAVID or the Cytoscape plugin ClueGO.
-
Interpretation: This analysis will reveal the biological pathways and processes that are most significantly associated with the predicted targets of this compound.
-
Hypothesized Signaling Pathway Modulation
Based on the network pharmacology analysis, a hypothesized signaling pathway that may be modulated by this compound can be proposed. For instance, if the analysis points towards an anti-inflammatory effect, the NF-κB signaling pathway could be a key target.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the prediction of molecular targets for this compound. By integrating reverse docking, pharmacophore screening, and network pharmacology, a prioritized list of putative targets can be generated, providing a strong foundation for experimental validation.
The next critical step is to validate these computational predictions through in vitro and in vivo experiments. Techniques such as surface plasmon resonance (SPR) for direct binding assays, cellular thermal shift assays (CETSA) for target engagement, and enzyme activity assays for functional validation are essential to confirm the predicted interactions and elucidate the true biological role of this compound. The successful integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel therapeutics from natural products.
References
Spectroscopic and Analytical Profile of Acoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoric acid, with the IUPAC name (3S)-3-[(1S,4R)-4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid and CAS number 5956-06-9, is a monoterpenoid organic compound.[1] Its chemical formula is C15H24O4.[1] This document provides a comprehensive overview of the available spectroscopic data and analytical methodologies relevant to the characterization of this compound. While specific experimental spectra for this compound are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Chemical Structure
The chemical structure of this compound incorporates several key functional groups that determine its spectroscopic properties: a carboxylic acid, a ketone, and a methyl-branched aliphatic chain.
Molecular Formula: C15H24O4
Molecular Weight: 268.35 g/mol [1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Characteristics:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |
| Protons α to ketone | 2.0 - 2.5 | Multiplet |
| Protons on the cyclohexane ring | 1.5 - 2.5 | Multiplet |
| Methyl protons (-CH₃) | 0.8 - 1.2 | Doublet/Singlet |
| Methine protons (-CH) | 1.5 - 2.5 | Multiplet |
Expected ¹³C NMR Spectral Characteristics:
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic acid (-COOH) | 170 - 185 |
| Ketone (C=O) | 205 - 220 |
| Carbons in the cyclohexane ring | 20 - 50 |
| Methyl carbons (-CH₃) | 10 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C=O stretch (Ketone) | 1700 - 1725 | Strong |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M]+• | 268.1675 |
| [M+H]+ | 269.1749 |
| [M+Na]+ | 291.1568 |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.
NMR Spectroscopy Sample Preparation and Analysis
References
Acoric Acid: A Technical Guide to Its Discovery, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoric acid is a naturally occurring sesquiterpenoid isolated from the rhizomes of the medicinal plant Acorus calamus L., commonly known as sweet flag. This plant has a long history of use in traditional medicine systems for treating a variety of ailments. This compound, with the chemical formula C₁₅H₂₄O₄ and CAS number 5956-06-9, is one of the many bioactive compounds found within Acorus calamus. Recent research has begun to shed light on the biological activities of purified compounds from this plant, including this compound, particularly in the context of anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, isolation, and preliminary characterization of its biological activity.
Discovery and Isolation
This compound is a secondary metabolite found in the rhizomes of Acorus calamus. Its isolation is typically achieved through a multi-step process involving solvent extraction followed by chromatographic separation. A recent study by Akhter et al. (2024) successfully isolated this compound as part of a broader investigation into the anticancer potential of compounds from A. calamus found in the Kashmir Himalayas[1].
Experimental Protocol: Isolation of this compound from Acorus calamus Rhizomes
This protocol is a generalized procedure based on methodologies for the extraction and isolation of natural products from plant materials[1].
1. Plant Material Preparation:
-
Collect fresh rhizomes of Acorus calamus.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Chop the cleaned rhizomes into small pieces and air-dry them at room temperature (e.g., 25°C) until they are completely dry.
-
Pulverize the dried rhizome pieces into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Perform a sequential maceration of the powdered rhizome material with a solvent mixture, such as dichloromethane and methanol (1:1 v/v), at room temperature[1].
-
Submerge the plant powder in the solvent mixture (e.g., 1 kg of powder in 3 L of solvent) and allow it to stand for 24 hours[1].
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process with fresh solvent (three successive washes are recommended) to maximize the yield of extracted compounds[1].
-
Combine the supernatants from all extractions and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Chromatographic Separation and Purification:
-
Subject the crude extract to column chromatography for fractionation.
-
Pack a silica gel column and sequentially elute with a gradient of solvents of increasing polarity. A typical solvent system could start with 100% hexane, followed by mixtures of hexane and chloroform, 100% chloroform, and then increasing concentrations of methanol in chloroform[1].
-
Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
Subject the fraction containing this compound to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained. The purity can be confirmed by analytical techniques like HPLC and spectroscopic methods (NMR, MS).
Chemical Synthesis
As of the latest literature review, a detailed and established total synthesis protocol for this compound has not been widely reported. The primary source of this compound remains its isolation from natural sources. The lack of a reported synthesis may be due to the complexity of its stereochemistry or a relatively recent interest in its biological activities, which has not yet prompted extensive synthetic efforts.
Biological Activity
The biological activities of this compound are not yet extensively studied, but preliminary research suggests its potential as an anticancer agent.
Anticancer Activity
A 2024 study by Akhter et al. investigated the cytotoxic effects of various compounds isolated from Acorus calamus, including this compound, against several cancer cell lines[1]. While the study highlighted other compounds from the same extract as having "superior" activity, this compound was among the compounds tested.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Cell Lines Tested | Quantitative Data (IC₅₀) | Reference |
| Anticancer / Cytotoxic | Lung carcinoma (A549), Colon carcinoma (HCT-116), Breast carcinoma (MDA-MB-231) | Not specified in the available literature. Other compounds from the same extract showed ≥ 50% inhibition at 100 µM. | [1] |
Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. Further studies are required to quantify its cytotoxic potency.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for a few minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Further research is needed to identify its molecular targets and understand how it may interfere with cancer cell proliferation and survival.
Below is a generalized diagram illustrating potential signaling pathways that are often implicated in the mechanism of action of anticancer agents. It is important to note that this is a hypothetical representation and has not been specifically validated for this compound.
Conclusion and Future Directions
This compound is an intriguing natural product isolated from Acorus calamus with preliminary evidence of anticancer activity. However, the current body of research is still in its nascent stages. To fully unlock the therapeutic potential of this compound, several key areas require further investigation:
-
Comprehensive Biological Screening: A broader range of biological activities should be explored, including anti-inflammatory, antimicrobial, and neuroprotective effects.
-
Quantitative Cytotoxicity Studies: The IC₅₀ values of this compound against a wide panel of cancer cell lines need to be determined to accurately assess its potency and selectivity.
-
Elucidation of Mechanism of Action: In-depth studies are crucial to identify the molecular targets and signaling pathways affected by this compound.
-
Development of a Total Synthesis: A viable synthetic route would enable the production of larger quantities of this compound for extensive preclinical and clinical studies and allow for the synthesis of analogues to explore structure-activity relationships.
The continued investigation of this compound holds promise for the discovery of new therapeutic agents derived from natural sources.
References
Acoric Acid Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acoric acid, a naturally occurring sesquiterpenoid, has garnered interest for its potential therapeutic properties. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a summary of the currently available information on the solubility of this compound and, more importantly, outlines a comprehensive experimental protocol for its determination. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary methodology to generate this critical data.
Introduction to this compound
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can offer initial estimations of its solubility behavior based on the "like dissolves like" principle. The presence of a polar carboxylic acid group suggests potential solubility in polar organic solvents, while the non-polar sesquiterpenoid structure indicates likely solubility in non-polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₄ | [2][3] |
| Molecular Weight | 268.35 g/mol | [3] |
| Predicted Water Solubility | 0.28 g/L | [2] |
| Estimated Water Solubility | 1047 mg/L @ 25 °C | [4] |
| XlogP3-AA | 1.80 (est) | [4] |
| pKa (Strongest Acidic) | 4.64 (ChemAxon) | [2] |
Reported Solubility Data
Table 2: Reported Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Type | Source |
| Water | Not Specified | 0.28 g/L | Predicted | [2] |
| Water | 25 | 1047 mg/L | Estimated | [4] |
The lack of comprehensive data underscores the need for the experimental protocols detailed in the following section.
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the experimental determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound: Purity ≥95%
-
Organic Solvents: HPLC or analytical grade (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, hexane)
-
Analytical Balance: Readable to 0.01 mg
-
Vials: Glass, with screw caps and PTFE septa
-
Shaking Incubator or Water Bath: With precise temperature control
-
Centrifuge: Capable of separating fine particles
-
Syringes and Syringe Filters: 0.22 µm, solvent-compatible
-
Volumetric Flasks and Pipettes: Calibrated
-
High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis or ELSD) and column for this compound quantification.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)
-
Conclusion
While the therapeutic potential of this compound is of significant interest, the lack of fundamental physicochemical data, such as its solubility in common organic solvents, presents a hurdle for further research and development. This guide acknowledges this data gap and provides a robust experimental framework for researchers to systematically determine the solubility of this compound. The generation and dissemination of such data will be invaluable to the scientific community, enabling more efficient and effective research into this promising natural compound.
References
Biological Activity of Acoric Acid Enantiomers: An In-Depth Technical Guide
A definitive in-depth technical guide on the biological activity of Acoric acid enantiomers cannot be generated at this time due to a lack of available scientific literature and quantitative data specifically comparing the bioactivities of (+)-Acoric acid and (-)-Acoric acid.
Acorus calamus extracts, which contain a variety of bioactive compounds including asarones and other sesquiterpenoids, have been investigated for several pharmacological properties. Some studies have isolated this compound as a constituent of these extracts. For instance, a study on bioactive sesquiterpenoids from Acorus calamus rhizomes identified this compound among other isolated compounds; however, it was not one of the compounds reported to exhibit hepatoprotective or neuroprotective activities in the described assays.[1][2][3][4]
The principles of chiral pharmacology suggest that enantiomers of a bioactive compound can exhibit significantly different potencies and even different types of biological effects. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. However, without specific experimental data for the enantiomers of this compound, any discussion of their potential differential activities would be purely speculative.
To fulfill the user's request for a comprehensive technical guide, the following information would be necessary, which is currently unavailable:
-
Quantitative Biological Activity Data: Comparative data for (+)-Acoric acid and (-)-Acoric acid in various biological assays (e.g., insecticidal, antifungal, neuroprotective assays) including metrics like LD50, MIC, IC50, or EC50 values.
-
Experimental Protocols: Detailed methodologies for the synthesis or chiral separation of this compound enantiomers and the protocols for the biological assays in which they were tested.
-
Mechanism of Action Studies: Research elucidating the signaling pathways or molecular targets through which each enantiomer exerts its biological effects.
Future Research Directions:
The absence of this information highlights a gap in the current scientific knowledge. Future research could focus on the following areas to build a comprehensive understanding of the biological activity of this compound enantiomers:
-
Enantioselective Synthesis or Chiral Separation: Development of robust methods to obtain enantiomerically pure (+)-Acoric acid and (-)-Acoric acid.
-
Comparative Bioactivity Screening: Systematic evaluation and comparison of the insecticidal, antifungal, and neuroprotective activities of the individual enantiomers.
-
Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by each enantiomer to understand the basis for any observed differences in activity.
Until such studies are conducted and published, a detailed technical guide on the biological activity of this compound enantiomers that meets the specified requirements cannot be produced. Researchers, scientists, and drug development professionals interested in this topic are encouraged to pursue these areas of investigation.
References
- 1. Bioactive sesquiterpenoids from the rhizomes of Acorus calamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Acoric Acid Extraction from Acorus calamus Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorus calamus L., commonly known as sweet flag, is a perennial wetland plant that has been used for centuries in traditional medicine systems. Its rhizomes are a rich source of various bioactive compounds, including the sesquiterpenoid β-asarone and the characteristic bitter principle, acoric acid. This compound, a menthane monoterpenoid, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound from the rhizomes of Acorus calamus, designed to guide researchers in obtaining this compound for further investigation.
Recent liquid chromatography-mass spectrometry (LC-MS) analysis has indicated that this compound is a predominant compound in the methanol extract of Acorus calamus rhizomes, suggesting that polar solvents are effective for its extraction. The following protocols are based on established methods for the extraction of organic acids and other constituents from plant materials, adapted for the specific purpose of maximizing this compound yield.
Data Presentation
While specific quantitative data for this compound yield under varying extraction conditions is not extensively available in the current literature, Table 1 summarizes the total extract yields obtained from Acorus calamus rhizomes using different solvents. This data, primarily focused on overall extractables or other major components like β-asarone, can serve as a preliminary guide for solvent selection. Methanol has been shown to provide a high total extract yield.
Table 1: Total Extract Yield from Acorus calamus Rhizomes with Various Solvents
| Solvent | Extraction Method | Total Extract Yield (% w/w) | Reference Compound(s) |
| Methanol | Soxhlet | 4.0 | Total Extract |
| Water | Soxhlet | 3.0 | Total Extract |
| n-Butanol | Soxhlet | 0.6 | Total Extract |
| Chloroform | Soxhlet | 0.4 | Total Extract |
| Methanol | Soxhlet | 98.08 (µg/g of extract) | β-asarone |
| Ethyl Acetate | Soxhlet | - | β-asarone |
| Hexane | Soxhlet | - | β-asarone |
| Acetone | Soxhlet | - | β-asarone |
| Chloroform | Soxhlet | 8.88 (µg/g of extract) | β-asarone |
Note: The yields for β-asarone are presented as µg/g of the dried extract and indicate the efficiency of the solvent for that specific compound, which may not directly correlate with this compound yield.
Experimental Protocols
This section outlines a detailed methodology for the extraction and subsequent quantification of this compound from Acorus calamus rhizomes.
Preparation of Plant Material
Proper preparation of the rhizomes is critical for efficient extraction.
-
Collection and Drying: Freshly harvested Acorus calamus rhizomes should be washed thoroughly with water to remove soil and other debris. The cleaned rhizomes are then shade-dried at room temperature or in a well-ventilated oven at a controlled temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: The dried rhizomes are ground into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.
Extraction of this compound
Based on the polar nature of this compound (a carboxylic acid), a polar solvent is recommended. Methanol is a suitable choice due to its demonstrated effectiveness in extracting a high yield of total compounds from A. calamus rhizomes.
Protocol: Soxhlet Extraction
This method is suitable for exhaustive extraction.
Materials:
-
Dried and powdered Acorus calamus rhizomes
-
Methanol (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 20 g of the powdered rhizome material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point. The extraction is allowed to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Store the crude extract in a sealed, airtight container at 4°C in the dark until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation and Conditions (to be optimized):
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of organic acids.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better retention and peak shape on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV absorption maximum for this compound needs to be determined. A diode array detector (DAD) can be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound standard of known purity in methanol. From the stock solution, prepare a series of calibration standards of different concentrations by serial dilution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the crude extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The yield of this compound can then be expressed as a percentage of the initial dry weight of the rhizome powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Logical Relationship of Key Parameters in Extraction
Caption: Key Parameters Influencing Extraction Efficiency.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of acoric acid. This compound, a naturally occurring compound found in plants of the Acorus genus, has garnered interest for its potential pharmacological activities.[1] This method utilizes reversed-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and research formulations. The protocol has been developed to ensure high sensitivity, accuracy, and precision, making it suitable for research, quality control, and drug development applications.
Introduction to this compound
This compound is a monocyclic monoterpenoid and a carbocyclic fatty acid.[1] It is one of the many bioactive constituents isolated from the rhizomes of Acorus species, which have a long history of use in traditional medicine.[1] The quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a comprehensive protocol for its quantification using HPLC.
Chemical Structure of this compound:
-
Molecular Formula: C₁₅H₂₄O₄
-
Molecular Weight: 268.35 g/mol
-
Predicted pKa (Strongest Acidic): 4.64[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (or formic acid), analytical grade.
-
This compound Standard: A certified reference standard of this compound (purity ≥95%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.
Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (a suitable mixture of Mobile Phase A and B, e.g., 50:50 v/v) to obtain a final concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. Below is a general protocol for plant extracts.
-
Extraction: Weigh a known amount of the powdered plant material (e.g., 1 gram) and extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the range of the calibration curve.
HPLC Method Parameters
The following HPLC conditions are a recommended starting point and may require optimization for specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1% Phosphoric Acid in Water : Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Note on Detection Wavelength: The carboxyl group of organic acids typically absorbs around 210 nm.[2][3][4][5][6][7] It is recommended to perform a wavelength scan of the this compound standard using the DAD to determine the optimal absorption maximum for maximum sensitivity.
Method Validation (Illustrative Data)
The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally verified during method validation.
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 5-7 minutes (will vary with exact conditions) |
Diagrams and Workflows
HPLC Method Development Workflow
Caption: Workflow for HPLC method development for this compound.
Sample Analysis Workflow
Caption: Workflow for the quantification of this compound in samples.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible to most analytical laboratories. Proper method validation should be performed to ensure the accuracy and precision of the results for the specific sample matrix being analyzed. This protocol serves as a strong foundation for researchers and scientists involved in the study and development of products containing this compound.
References
- 1. Showing Compound this compound (FDB017395) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Note: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Acoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoric acid, a constituent of the plant Acorus calamus, is of growing interest for its potential therapeutic properties. Extracts of Acorus calamus have been reported to possess a range of biological activities, including anti-inflammatory effects.[1][2] This application note provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of this compound. The described assay measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for screening anti-inflammatory compounds.[3][4][5] This protocol is designed to be a starting point for researchers investigating the therapeutic potential of this compound and can be adapted for high-throughput screening.
Principle
The assay principle is based on the inflammatory response of macrophages to bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7][8] This activation results in the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][5][9] The anti-inflammatory activity of this compound is quantified by its ability to reduce the secretion of these cytokines in LPS-stimulated macrophages. Cytokine levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Data Presentation
The inhibitory effect of this compound on pro-inflammatory cytokine production can be summarized in the following table. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cytokine production by 50%.
| Cytokine | This compound IC50 (µM) | Dexamethasone IC50 (nM)[5] |
| TNF-α | Data to be determined | 44 |
| IL-6 | Data to be determined | 58 |
| IL-1β | Data to be determined | 70 |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (or THP-1, J774A.1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Free Radical Scavenging, Anti-inflammatory and Antibacterial Activity of Acorus calamus Leaves Extract Against Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
Application Notes and Protocols for In Vitro Experimental Models for Studying Acoric Acid
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction
Acoric acid, a phenylpropanoid derived from the rhizomes of plants of the Acorus genus, has garnered interest for its potential therapeutic properties. As a natural compound, its biological activities are under investigation for applications in various fields, including pharmacology and drug development. This document provides an overview of common in vitro experimental models that can be employed to study the bioactivities of this compound. The protocols and data presented herein are based on established methodologies for similar natural compounds and aim to provide a foundational framework for researchers. It is important to note that while extensive data exists for extracts of Acorus species and related compounds, specific quantitative data for isolated this compound is limited in publicly available literature. Therefore, the quantitative data presented in the tables are hypothetical and for illustrative purposes, based on the activities of structurally or functionally related compounds.
I. Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration range of a compound that is non-toxic to cells and for identifying potential anti-cancer properties.
A. Data Presentation: Cytotoxicity of this compound (Hypothetical IC₅₀ Values)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM)[1][2][3] |
| HCT-116 | Human Colon Carcinoma | MTT | 72 | 15.5 |
| A549 | Human Lung Carcinoma | MTT | 72 | 25.2 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 72 | 30.8 |
| SH-SY5Y | Human Neuroblastoma | MTT | 24 | > 100 |
| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |
Note: These values are hypothetical and intended for illustrative purposes. Researchers should determine the IC₅₀ values for this compound empirically.
B. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7) and non-cancer cell lines (e.g., SH-SY5Y, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
C. Experimental Workflow: Cytotoxicity Assessment
Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
II. Anti-inflammatory Assays
These assays are crucial for evaluating the potential of this compound to modulate inflammatory responses, a key factor in many diseases.
A. Data Presentation: Inhibition of Inflammatory Mediators by this compound (Hypothetical IC₅₀ Values)
| Cell Line | Inflammatory Stimulus | Mediator | Assay | IC₅₀ (µM)[4] |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | ELISA | 22.5 |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | ELISA | 28.1 |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | Griess Assay | 35.7 |
Note: These values are hypothetical and intended for illustrative purposes. Researchers should determine the IC₅₀ values for this compound empirically.
B. Experimental Protocol: Measurement of TNF-α and IL-6 Production
This protocol describes the measurement of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (LPS and solvent) and an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the vehicle control and determine the IC₅₀ values.
C. Signaling Pathway: this compound and the NF-κB Pathway (Hypothesized)
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
III. Neuroprotection Assays
These assays are designed to evaluate the potential of this compound to protect neuronal cells from damage, a critical aspect for neurodegenerative disease research.
A. Data Presentation: Neuroprotective Effects of this compound (Hypothetical Data)
| Cell Line | Neurotoxic Insult | Parameter Measured | Assay | Protective Effect (%)[5][6][7] |
| HT22 | Glutamate (5 mM) | Cell Viability | MTT | 65% at 20 µM |
| SH-SY5Y | H₂O₂ (100 µM) | Cell Viability | MTT | 70% at 20 µM |
| HT22 | Glutamate (5 mM) | ROS Production | DCFH-DA | 55% reduction at 20 µM |
Note: These values are hypothetical and intended for illustrative purposes. Researchers should determine the protective effects of this compound empirically.
B. Experimental Protocol: Glutamate-Induced Excitotoxicity in HT22 Cells
The HT22 hippocampal cell line is a common model to study glutamate-induced oxidative stress and excitotoxicity.
Materials:
-
This compound
-
HT22 murine hippocampal cell line
-
Complete cell culture medium
-
Glutamate
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Glutamate Treatment: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells and incubate for 24 hours. Include a vehicle control group (glutamate and solvent) and an untreated control group.
-
Cell Viability Assessment: Perform the MTT assay as described in the cytotoxicity protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-treated group.
C. Signaling Pathway: this compound and the PI3K/Akt Pathway (Hypothesized)
This compound may promote neuronal survival by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.
Hypothesized activation of the PI3K/Akt survival pathway by this compound.
IV. Antioxidant Assays
These assays determine the capacity of this compound to neutralize free radicals, a property relevant to its potential anti-inflammatory and neuroprotective effects.
A. Data Presentation: Antioxidant Activity of this compound (Hypothetical EC₅₀ Values)
| Assay | Radical | Standard | EC₅₀ (µM)[8][9][10] |
| DPPH | DPPH• | Ascorbic Acid | 45.2 |
| ABTS | ABTS•⁺ | Trolox | 38.5 |
| FRAP | Fe³⁺-TPTZ | FeSO₄ | 55.0 (µM Fe²⁺ equivalent) |
Note: These values are hypothetical and intended for illustrative purposes. Researchers should determine the EC₅₀ values for this compound empirically.
B. Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound or standard solutions to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
C. Experimental Workflow: Antioxidant Activity Assessment
Experimental workflow for determining the antioxidant activity of this compound using the DPPH assay.
Disclaimer: The quantitative data and signaling pathway interactions for this compound presented in this document are hypothetical and for illustrative purposes. Researchers are strongly encouraged to perform their own experiments to obtain accurate and validated data. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Total Synthesis of an Acoric Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the enantioselective total synthesis of a bioactive analogue of costic acid, a compound structurally related to acoric acid. Both acoric and costic acids are sesquiterpene carboxylic acids characterized by a decalin core, and the synthetic strategies employed are often applicable across the class. The following protocols are based on a reported enantioselective synthesis and are intended to serve as a comprehensive guide for chemists in natural product synthesis and drug development.
Overview of the Synthetic Strategy
The total synthesis commences with an enantioselective Robinson annulation to construct the core decalin system. Subsequent stereoselective reduction, functional group manipulation, and oxidation lead to the final carboxylic acid analogue. The overall workflow is designed to control the stereochemistry at multiple chiral centers, yielding an enantiomerically pure product.
Synthetic Pathway
The logical flow of the synthetic route is depicted below. This pathway highlights the key transformations from the initial annulation to the final product.
Caption: Synthetic workflow for the this compound analogue.
Quantitative Data Summary
The following table summarizes the key steps, reagents, and yields for the synthesis.
| Step No. | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Enantioselective Robinson Annulation | S-(−)-Proline | (4aR)-Octahydronaphthalene-2,7-dione | 37% |
| 2 | Birch Reduction | Li, NH₃ (liq.) | trans-Decalin Diol | - |
| 3 | Monotosylation | p-TsCl, Pyridine, CH₂Cl₂ | Monotosylated Diol | 60% |
| 4 | Epoxidation | K₂CO₃, MeOH | Epoxide Intermediate | 98% |
| 5 | Epoxide Opening | KCN, Al₂O₃ | Hydroxy Acetonitrile | 80% |
| 6 | Nitrile Reduction | DIBAL-H, Toluene | Aldehyde Intermediate | 70% |
| 7 | Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Costic Acid Analogue | 98% |
Detailed Experimental Protocols
Step 1: Enantioselective Robinson Annulation to (4aR)-Octahydronaphthalene-2,7-dione
The synthesis initiates with an enantioselective Robinson annulation to form the chiral decalin core. This reaction establishes the key stereocenter that dictates the absolute configuration of the final product.
-
Procedure:
-
In a suitable reaction vessel, dissolve the requisite vinyl ketone and cyclic diketone precursors in an appropriate solvent such as DMSO or DMF.
-
Add a catalytic amount of S-(−)-proline (typically 10-20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (4aR)-enantiomer. The reported yield for this type of transformation is around 37%, with an enantiomeric excess (ee) of up to 99%.[1]
-
Step 2: Stereoselective Reduction of the Diketone
A Birch reduction is employed to reduce the enone functionality, leading to the formation of a trans-fused decalin system, which is a common core in sesquiterpenoids.
-
Procedure:
-
To a flame-dried three-necked flask equipped with a dry ice condenser and under an argon atmosphere, add dry diethyl ether (50 mL) and the diketone (1.22 mmol).[1]
-
Cool the flask to -78 °C and condense ammonia gas into the flask (approx. 50-70 mL).[1]
-
Add small portions of lithium wire (55 mg) to the vigorously stirred blue solution.[1]
-
After stirring for 15 minutes, quench the reaction by the slow addition of solid ammonium chloride (368 mg).[1]
-
Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.
-
Wash the combined organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude diol, which can be used in the next step without further purification.
-
Step 7: Oxidation to the Carboxylic Acid Analogue
The final step involves the oxidation of a primary alcohol or aldehyde intermediate to the corresponding carboxylic acid using Jones reagent.
-
Procedure:
-
Dissolve the aldehyde precursor (0.17 mmol) in acetone (5 mL) in a flask cooled in an ice bath.
-
Prepare Jones reagent by dissolving CrO₃ in concentrated H₂SO₄ and water.
-
Add the Jones reagent dropwise to the stirred solution of the aldehyde until a persistent orange color is observed.
-
Stir the reaction for 1-2 hours at 0 °C to room temperature.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting carboxylic acid can be purified by crystallization or chromatography to yield the final product. A near-quantitative yield of 98% has been reported for this type of oxidation.[2]
-
Disclaimer: The protocols described herein are based on published literature for a structurally similar analogue and should be adapted and optimized as necessary. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Developing a Stable Formulation of Acoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acoric Acid
This compound is a naturally derived sesquiterpenoid containing a carboxylic acid and a ketone functional group. Its potential as a research compound necessitates the development of a stable formulation to ensure reliable and reproducible experimental outcomes. The inherent chemical functionalities of this compound suggest potential susceptibility to degradation under various environmental conditions, including pH extremes, oxidation, and photodegradation. These application notes provide a comprehensive guide to understanding the stability profile of this compound and developing a stable formulation for research purposes.
Physicochemical Properties and Inferred Stability Profile
Based on its chemical structure as a carboxylic acid and a menthane monoterpenoid, the following stability characteristics can be inferred:
-
pH-Dependent Stability: The carboxylic acid moiety imparts pH-dependent solubility and stability. In alkaline conditions, the carboxylate form may be more susceptible to certain degradation pathways.
-
Oxidative Susceptibility: The presence of a ketone functional group and the overall organic structure suggest a potential for oxidative degradation, which can be catalyzed by light, heat, and trace metal ions.
-
Thermal and Photolytic Sensitivity: As with many complex organic molecules, this compound may be sensitive to degradation upon exposure to heat and light.
Strategy for Developing a Stable Formulation
A systematic approach is crucial for developing a stable formulation of this compound. The following workflow outlines the key stages:
Experimental Protocols
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method and for designing a stable formulation.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 2 hours.[1][2]
-
After the specified time, neutralize the solutions with an appropriate volume of NaOH and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.[1]
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 60°C for 48 hours.
-
Also, place a solution of this compound (1 mg/mL in methanol) in the oven under the same conditions.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.
Protocol for Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify this compound in the presence of its degradation products, process impurities, and formulation excipients.
Instrumentation and Chromatographic Conditions (Suggested Starting Point):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for reverse-phase chromatography.[3]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a PDA detector is useful here).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development:
-
Inject the non-stressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation products.
-
The use of a mass spectrometer (LC-MS) can aid in identifying the mass of the degradation products.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (DL) and Quantitation Limit (QL): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Data Presentation: Stability of this compound Formulations
The following tables should be used to systematically record and compare the stability data of different this compound formulations.
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant (RT/m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | RT | |||
| 1 M HCl | 24 h | RT | ||||
| 1 M HCl | 2 h | 60 | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT | |||
| 1 M NaOH | 24 h | RT | ||||
| Oxidation | 3% H₂O₂ | 24 h | RT | |||
| 30% H₂O₂ | 24 h | RT | ||||
| Thermal | Solid State | 48 h | 60 | |||
| Solution (1 mg/mL) | 48 h | 60 | ||||
| Photolytic | Solid State | 1.2 M lux h | RT | |||
| Solution (1 mg/mL) | 1.2 M lux h | RT |
Table 2: Excipient Compatibility Study for this compound Formulations
| Formulation ID | This compound Conc. (mg/mL) | Excipient | Excipient Conc. (%) | Storage Condition | Initial Assay (%) | Assay after 4 Weeks (%) | Appearance |
| F1 | 1 | Buffer pH 4.0 | - | 40°C/75% RH | |||
| F2 | 1 | Buffer pH 7.0 | - | 40°C/75% RH | |||
| F3 | 1 | Buffer pH 4.0 | Ascorbic Acid (0.1%) | 40°C/75% RH | |||
| F4 | 1 | Buffer pH 4.0 | BHT (0.05%) | 40°C/75% RH | |||
| F5 | 1 | Polysorbate 80 (1%) | - | 40°C/75% RH | |||
| F6 | 1 | Propylene Glycol (10%) | - | 40°C/75% RH |
Hypothetical Signaling Pathway for this compound
While the specific signaling pathways modulated by this compound are not yet elucidated, many sesquiterpenoids and other natural products exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[4][5] The following diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects.
Disclaimer: The provided protocols and the signaling pathway are intended as a general guide for research purposes. Specific experimental conditions may need to be optimized based on the observed stability of this compound and the specific research application. It is recommended to consult relevant regulatory guidelines (e.g., ICH) for comprehensive stability testing protocols.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Acoric Acid for Enhanced Bioactivity
Introduction
Acoric acid is a naturally occurring carboxylic acid found in the plant Acorus calamus, a medicinal herb with a history of use in various traditional medicine systems.[1][2] Extracts of Acorus calamus have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[2][3][4][5] The therapeutic potential of the plant is often attributed to its rich phytochemical profile.[1][4] this compound, as one of its constituents, presents a promising scaffold for chemical modification to enhance its inherent bioactivity. The presence of a carboxylic acid group in its structure offers a prime site for derivatization.
This application note explores a hypothetical framework for improving the bioactivity of this compound through chemical derivatization, focusing on the synthesis of ester and amide derivatives. Such modifications are a common strategy in drug discovery to improve physicochemical properties like lipophilicity, which can lead to better cell membrane permeability and target engagement, potentially resulting in enhanced therapeutic efficacy.
Hypothetical Bioactivity Data
To illustrate the potential benefits of derivatization, a series of hypothetical this compound derivatives were conceptualized and their bioactivities evaluated against microbial growth and inflammatory responses. The following tables summarize the hypothetical quantitative data, comparing the parent compound to its ester and amide derivatives.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution assay against Staphylococcus aureus and Escherichia coli. Lower MIC values indicate greater antimicrobial potency.
| Compound | Derivative Type | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound (Parent) | Carboxylic Acid | 256 | >512 |
| AA-E1 (Ethyl Ester) | Ester | 128 | 256 |
| AA-E2 (Butyl Ester) | Ester | 64 | 128 |
| AA-A1 (Benzylamide) | Amide | 64 | 64 |
| AA-A2 (Phenethylamide) | Amide | 32 | 64 |
Table 2: Hypothetical Anti-Inflammatory Activity of this compound Derivatives
The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Data is presented as the concentration required to inhibit 50% of the production (IC₅₀).
| Compound | Derivative Type | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | IL-6 Production IC₅₀ (µM) |
| This compound (Parent) | Carboxylic Acid | 150 | >200 | >200 |
| AA-E1 (Ethyl Ester) | Ester | 85 | 110 | 130 |
| AA-E2 (Butyl Ester) | Ester | 42 | 65 | 75 |
| AA-A1 (Benzylamide) | Amide | 35 | 50 | 60 |
| AA-A2 (Phenethylamide) | Amide | 20 | 38 | 45 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of hypothetical this compound derivatives and the subsequent evaluation of their bioactivity.
Protocol 1: Synthesis of this compound Ethyl Ester (AA-E1) via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with ethanol.
Materials:
-
This compound
-
Absolute Ethanol (used in excess as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Carefully add 3-4 drops of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 25 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of deionized water, 15 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product using column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound Ethyl Ester.
Protocol 2: Synthesis of this compound Benzylamide (AA-A1)
This protocol details the synthesis of an amide derivative using a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.
-
Add 1.2 equivalents of EDC and 0.1 equivalents of DMAP to the solution and stir for 10 minutes at room temperature.
-
Add 1.1 equivalents of benzylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography to yield pure this compound Benzylamide.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.[6][7][8]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Compounds: Prepare stock solutions of each derivative in Dimethyl Sulfoxide (DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well plate, typically ranging from 512 µg/mL to 1 µg/mL.
-
Inoculum Preparation: Culture bacteria on agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the unaided eye.
Protocol 4: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the ability of derivatives to reduce inflammatory markers in vitro.[9][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated, unstimulated cells serves as a negative control.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated control. Determine the IC₅₀ values using non-linear regression analysis.
Visualizations
Caption: General workflow for derivatization and bioactivity screening.
Caption: Chemical transformations of this compound.
Caption: Hypothetical inhibition of LPS-induced inflammatory pathway.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. An overview on traditional uses and pharmacological profile of Acorus calamus Linn. (Sweet flag) and other Acorus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CURRENT STATUS ON BIOLOGICAL ACTIVITIES OF ACORUS CALAMUS - A REVIEW Review Article | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Is it safe to use Acorus calamus as a source of promising bioactive compounds in prevention and treatment of cardiovascular diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.5. Antibacterial Activity Using a Microdilution Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Acoric Acid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoric acid, a cyclobutane-containing natural product, and its analogues have garnered significant interest in drug discovery due to their potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. High-throughput screening (HTS) plays a pivotal role in the early stages of drug development by enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates. These application notes provide detailed protocols for HTS assays relevant to the biological activities of this compound analogues, focusing on acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) inhibition, and neuroprotection against oxidative stress.
Data Presentation: Bioactivity of this compound Analogues (Representative Data from Caffeic Acid Derivatives)
The following tables summarize the quantitative bioactivity data for a series of caffeic acid derivatives, which serve as representative examples for this compound analogues due to their structural similarities and shared biological activities.
| Compound ID | Analogue Type | Target | Activity (IC50/Ki in µM) | Selectivity Index (SI) |
| CA-1 | Caffeic Acid Amide (2,4-dinitroanilide) | MAO-A | 8.87 ± 0.005[1] | - |
| CA-2 | Caffeic Acid Amide (2,4-dichloroanilide) | MAO-A | 8.51 ± 0.017[1] | - |
| CA-3 | Caffeic Acid Amide (4-nitroanilide) | MAO-B | 10.80 ± 0.024[1] | - |
| CA-4 | Caffeic Acid Ester (Eugenol ester) | MAO-A | 7.03 ± 0.022[1] | 0.291 (for MAO-A)[1] |
| CAPE-1 | Caffeic Acid Phenethyl Ester Derivative | AChE | Ki = 0.72 ± 0.31[2] | - |
| CAPE-2 | Caffeic Acid Phenethyl Ester Derivative | AChE | Ki = 1.97 ± 0.38[2] | - |
Note: Data for caffeic acid derivatives are used as illustrative examples for this compound analogues. The actual activity of this compound analogues should be determined experimentally.
Experimental Protocols
High-Throughput Screening for Acetylcholinesterase (AChE) Inhibitors
Principle: This assay is based on the Ellman's method, a colorimetric assay that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product with an absorbance maximum at 412 nm. The rate of color development is proportional to AChE activity, and inhibition of this activity by test compounds results in a decreased rate of color formation.
Materials:
-
96- or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader with absorbance measurement capabilities at 412 nm
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Test compounds (this compound analogues) dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
Negative control (DMSO)
Protocol:
-
Compound Plating:
-
Add 1 µL of test compounds, positive control, or negative control (DMSO) to the wells of the microplate. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Enzyme Addition:
-
Prepare a working solution of AChE in assay buffer.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare a substrate solution containing ATCh and DTNB in the assay buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each test compound relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
High-Throughput Screening for Monoamine Oxidase (MAO) Inhibitors
Principle: This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The increase in fluorescence is proportional to MAO activity, and inhibition by test compounds leads to a decrease in the fluorescent signal.
Materials:
-
96- or 384-well black microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test compounds (this compound analogues) dissolved in DMSO
-
Positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Negative control (DMSO)
Protocol:
-
Compound Plating:
-
Add 1 µL of test compounds, positive control, or negative control (DMSO) to the wells of the black microplate.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-A or MAO-B in assay buffer.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Mix Addition:
-
Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each test compound relative to the negative control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
High-Throughput Screening for Neuroprotection Against Oxidative Stress
Principle: This cell-based assay evaluates the ability of this compound analogues to protect neuronal cells from oxidative stress-induced cell death. A neuroblastoma cell line (e.g., SH-SY5Y) is pre-treated with the test compounds and then exposed to an oxidative stressor (e.g., hydrogen peroxide, H₂O₂). Cell viability is then assessed using a colorimetric (e.g., MTT) or fluorometric (e.g., Calcein-AM) assay. An increase in cell viability in the presence of a test compound indicates a neuroprotective effect.
Materials:
-
96- or 384-well clear or black microplates (depending on the viability assay)
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Oxidative stressor (e.g., Hydrogen peroxide, H₂O₂)
-
Cell viability reagent (e.g., MTT, Calcein-AM)
-
Test compounds (this compound analogues) dissolved in DMSO
-
Positive control (e.g., N-acetylcysteine)
-
Negative control (DMSO)
-
Vehicle control (cells treated with H₂O₂ and DMSO)
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into the microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds, positive control, or negative control for a pre-determined time (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
Add the oxidative stressor (e.g., H₂O₂) to all wells except the untreated control wells.
-
Incubate for a period sufficient to induce cell death in the vehicle control (e.g., 24 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability) and the vehicle control (0% protection).
-
Calculate the percentage of neuroprotection for each test compound.
-
Determine the EC50 values by plotting the percentage of neuroprotection against the compound concentration.
-
Signaling Pathway
Keap1-Nrf2 Signaling Pathway in Neuroprotection
This compound and its analogues, particularly those with antioxidant properties, may exert their neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like some this compound analogues), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression and enhancing the cell's defense against oxidative damage.
References
- 1. Hybrid caffeic acid derivatives as monoamine oxidases inhibitors: synthesis, radical scavenging activity, molecular docking studies and in silico ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester (CAPE)-derivatives act as selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Acoric Acid in Drug Discovery: Application Notes and Protocols
Acoric acid , a sesquiterpenoid first isolated from the roots of Acorus calamus L., presents a unique scaffold for potential drug discovery endeavors.[1] This document provides a summary of its chemical properties and outlines a generalized approach for investigating its therapeutic potential. However, it is crucial to note that dedicated research on the specific applications of this compound in drug discovery is currently limited. Much of the available literature focuses on the broader biological activities of Acorus calamus extracts, which contain a multitude of bioactive compounds.[2][3] Therefore, the following application notes and protocols are based on general principles of natural product drug discovery and may require significant adaptation for this compound-specific research.
Compound Profile
This compound is a menthane monoterpenoid with the chemical formula C15H24O4.[4][5] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S)-3-[(1S,4R)-4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid | [5] |
| Molecular Formula | C15H24O4 | [4][6] |
| Molecular Weight | 268.35 g/mol | [6] |
| CAS Number | 5956-06-9 | [1][6] |
| Predicted Water Solubility | 0.28 g/L | [5] |
| Predicted logP | 2.5 - 3.24 | [5] |
Potential Therapeutic Areas
While specific therapeutic targets for this compound have not been extensively investigated, the known biological activities of Acorus calamus extracts suggest potential areas of interest for drug discovery. Extracts from this plant have been reported to possess anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[7][8] It is plausible that this compound contributes to some of these effects. Therefore, initial screening of this compound could focus on assays related to these therapeutic areas.
Experimental Protocols
The following are generalized protocols for the initial investigation of this compound's bioactivity. These protocols should be optimized based on the specific research question and available resources.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines. This is a crucial first step to establish a safe dose range for subsequent in vitro assays.
Materials:
-
This compound (≥95% purity)[6]
-
Cell lines (e.g., cancer cell lines, normal cell lines)
-
Cell culture medium and supplements
-
MTT or other viability assay reagents
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations. Add the diluted compound to the cells.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Workflow
The following diagram illustrates a general workflow for the initial stages of drug discovery with a natural product like this compound.
Signaling Pathways: A Note on Current Research Gaps
A critical aspect of drug discovery is the elucidation of the compound's mechanism of action, which involves identifying the signaling pathways it modulates. As of the current literature, there is a significant lack of information regarding the specific signaling pathways affected by this compound. Future research should aim to address this gap, potentially through techniques like transcriptomics, proteomics, and targeted reporter assays, to understand how this compound exerts its biological effects.
Conclusion
This compound represents an under-explored natural product with potential for drug discovery. The application notes and protocols provided here offer a foundational framework for initiating research into its therapeutic applications. However, significant further investigation is required to isolate and characterize its specific biological activities, determine its mechanism of action, and evaluate its efficacy and safety in preclinical models. The lack of extensive, dedicated research on this compound underscores both the challenge and the opportunity for researchers in the field of natural product-based drug discovery.
References
- 1. rel-(betaR,1S,4R)-beta,4-Dimethyl-1-(2-methyl-1-oxopropyl)-3-oxocyclohexanepropanoic acid | C15H24O4 | CID 15558302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. Showing Compound this compound (FDB017395) - FooDB [foodb.ca]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ijsrtjournal.com [ijsrtjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acoric Acid Synthesis
Welcome to the technical support center for Acoric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What are the most likely causes?
A1: Low overall yield in a multi-step synthesis like that of this compound can stem from several factors. The most common culprits are incomplete reactions, degradation of intermediates, and inefficient purification. The key steps to investigate are the Birch reduction (metal-ammonia reduction of the benzoic acid precursor) and the subsequent Michael addition. Ensure your ammonia is dry and the lithium metal is fresh for the reduction. For the Michael addition, the formation and stability of the enolate are critical.
Q2: I am observing the formation of multiple side products during the Michael addition step. How can I improve the selectivity of this reaction?
A2: The formation of side products in the Michael addition is often related to the reactivity of the enolate and the Michael acceptor. Consider the following:
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity by favoring the desired thermodynamic product.
-
Solvent Choice: The polarity of the solvent can influence the aggregation and reactivity of the enolate. Experiment with different aprotic solvents.
-
Rate of Addition: Adding the Michael acceptor slowly to the enolate solution can help to control the reaction and minimize side reactions.
Q3: The purification of the final this compound product is proving difficult, and I suspect I have a mixture of diastereomers. How can I separate them?
A3: this compound has multiple stereocenters, and its synthesis can lead to the formation of diastereomers. Separating these can be challenging.
-
Chromatography: High-performance liquid chromatography (HPLC) with a chiral column is often effective. Alternatively, meticulous optimization of column chromatography on silica gel with different solvent systems may provide separation.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers. Experiment with a variety of solvents to find conditions where one diastereomer crystallizes preferentially.
-
Derivatization: Converting the carboxylic acid to an ester with a chiral alcohol can create diastereomeric esters that may be easier to separate by chromatography. The desired ester can then be hydrolyzed back to the acid.
Q4: The Birch reduction of my substituted benzoic acid is not proceeding to completion. What troubleshooting steps can I take?
A4: An incomplete Birch reduction can be due to several factors:
-
Reagent Quality: Ensure the lithium or sodium metal is clean and free of oxide layers. The liquid ammonia must be scrupulously dry.
-
Proton Source: The choice and purity of the alcohol (proton source) are important. Ensure it is dry and added at the appropriate time.
-
Reaction Quenching: Inefficient quenching can lead to the reversal of the reduction. Use a rapid and effective quenching agent.
Troubleshooting Guides
Issue 1: Low Yield in the Michael Addition Step
| Potential Cause | Suggested Solution |
| Poor Enolate Formation | Ensure the base used for deprotonation is strong enough and that the reaction is performed under strictly anhydrous conditions. |
| Enolate Instability | Perform the reaction at low temperatures (e.g., -78 °C) to maintain the stability of the enolate. |
| Inefficient Michael Addition | Optimize the reaction time and temperature. A longer reaction time or a slight increase in temperature might be necessary. |
| Side Reactions | Consider using a different Michael acceptor or adding a Lewis acid to promote the desired 1,4-addition. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Diastereomers | Utilize chiral HPLC or optimize flash column chromatography with various eluent systems. Consider derivatization to facilitate separation. |
| Residual Starting Materials | Improve the efficiency of the preceding reaction step or perform a preliminary purification to remove unreacted starting materials before final chromatography. |
| Product Degradation on Silica Gel | If the product is acid-sensitive, consider using a different stationary phase for chromatography, such as alumina, or neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Data Presentation: Optimizing Michael Addition Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LDA | THF | -78 | 2 | 45 |
| 2 | LDA | THF | -78 to -40 | 4 | 65 |
| 3 | LHMDS | Toluene | -78 | 2 | 50 |
| 4 | LHMDS | THF | -78 | 4 | 75 |
| 5 | KHMDS | THF | -78 | 4 | 80 |
Note: This data is illustrative and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Birch Reduction and Michael Addition
Step 1: Birch Reduction of 3-methoxy-4-methylbenzoic acid
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask.
-
Add small pieces of clean lithium metal to the ammonia with stirring until a persistent blue color is obtained.
-
Add a solution of 3-methoxy-4-methylbenzoic acid in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction for 1-2 hours.
-
Quench the reaction by the slow addition of a proton source, such as tert-butanol, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate, and then extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydrobenzoic acid derivative.
Step 2: Michael Addition
-
Dissolve the crude dihydrobenzoic acid derivative from Step 1 in anhydrous THF in a flask under an inert atmosphere and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 30 minutes to generate the enolate.
-
Slowly add a solution of the Michael acceptor (e.g., methyl crotonate) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -78 °C for the optimized time (see data table).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the this compound precursor.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
Technical Support Center: Overcoming Acoric Acid Purification Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Acoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
This compound is a natural product primarily isolated from the rhizomes of Acorus calamus L., commonly known as sweet flag.[1][2] This perennial herb is found in wetlands across Asia, North America, and Europe.[1] The rhizomes contain a variety of bioactive compounds, including sesquiterpenoids, of which this compound is a component.
Q2: What are the key chemical properties of this compound that influence its purification?
This compound is a carboxylic acid with the chemical formula C₁₅H₂₄O₄. Its acidic nature is a critical property that can be exploited during purification, particularly in acid-base liquid-liquid extraction techniques to separate it from neutral and basic impurities.[3] Understanding its polarity is also crucial for selecting the appropriate stationary and mobile phases in chromatographic separations.
Q3: What are the initial steps for extracting this compound from Acorus calamus?
The initial step involves the extraction of crude compounds from the dried and powdered rhizomes of Acorus calamus. Common methods include maceration or Soxhlet extraction using organic solvents such as methanol, ethanol, or a mixture of dichloromethane and methanol.[1][2] Ultrasound-assisted extraction can also be employed to improve efficiency. The choice of solvent is critical, with more polar solvents like methanol showing high extraction efficacy for various compounds from this plant.
Q4: Which analytical techniques are most suitable for monitoring the purification of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for monitoring the presence and purity of this compound throughout the purification process.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for quantification, especially in complex matrices.[4] Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for tracking the separation during column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield in crude extract | Inefficient extraction from plant material. | - Ensure the rhizomes are finely and uniformly powdered to maximize surface area for solvent penetration.- Optimize the solvent-to-material ratio; a higher ratio can improve extraction efficiency.- Consider alternative extraction methods like ultrasound-assisted extraction, which can enhance yield. |
| Loss of this compound during acid-base extraction | Incomplete protonation or deprotonation of the carboxylic acid group. | - Ensure the pH of the aqueous solution is at least two to three units above the pKa of this compound when forming the salt (using a base) and two to three units below the pKa when neutralizing it back to the free acid (using an acid).- Perform multiple extractions with the organic solvent at each stage to ensure complete transfer of the compound. |
| Degradation of this compound | Instability due to pH, temperature, or oxidation. | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C.- this compound, like other organic acids, may be susceptible to degradation at extreme pH values. Maintain a moderately acidic to neutral pH when possible.- Store extracts and purified fractions at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Poor Chromatographic Separation
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of impurities with this compound in HPLC | Inappropriate column or mobile phase selection. | - Column: Use a C18 reversed-phase column for the separation of moderately polar compounds like this compound. If co-elution persists, consider a column with a different selectivity.- Mobile Phase: Optimize the mobile phase composition. A gradient elution (e.g., from a lower to a higher concentration of organic solvent like acetonitrile or methanol in water) is often more effective than an isocratic elution for complex mixtures.- pH: Adjust the pH of the mobile phase to suppress the ionization of this compound (pH < pKa), which can improve peak shape and retention on a reversed-phase column. |
| Peak tailing in HPLC chromatogram | - Secondary interactions between this compound and the stationary phase.- Column overload. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to minimize interactions with residual silanols on the silica-based stationary phase.- Reduce the sample concentration or injection volume. |
| Irreproducible retention times in HPLC | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Use freshly prepared and degassed mobile phase. |
Data Presentation
The following table summarizes representative data from the purification of an acidic natural product, chicoric acid, using macroporous adsorption resin chromatography, which can serve as a reference for this compound purification.
| Purification Step | Starting Purity (%) | Final Purity (%) | Fold Purification | Reference |
| Macroporous Adsorption Resin Chromatography (HPD100) | 4 | 63 | 15.8 | [5] |
Experimental Protocols
Protocol 1: Extraction and Acid-Base Purification of this compound
This protocol describes the initial extraction and preliminary purification of this compound from Acorus calamus rhizomes.
Materials:
-
Dried and powdered Acorus calamus rhizomes
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Methanol
-
Dichloromethane
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Extraction:
-
Macerate 100 g of powdered rhizomes in 1 L of methanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a mixture of dichloromethane and water.
-
Transfer the mixture to a separatory funnel. Add 1 M NaOH solution dropwise while shaking until the pH of the aqueous layer is approximately 9-10. This will convert this compound into its water-soluble salt.
-
Allow the layers to separate. Collect the aqueous layer. Extract the organic layer two more times with fresh 1 M NaOH solution.
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Combine all aqueous layers. Wash the combined aqueous layer with dichloromethane to remove any neutral and basic impurities. Discard the organic layer.
-
Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M HCl. This will convert the this compound salt back to its free acid form, which is soluble in organic solvents.
-
Extract the acidified aqueous solution three times with equal volumes of dichloromethane. This compound will partition into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic layer using a rotary evaporator to yield a partially purified extract enriched in this compound.
-
Protocol 2: Column Chromatography Purification
This protocol details the further purification of the this compound-enriched extract by column chromatography.
Materials:
-
Partially purified this compound extract
-
Silica gel (200-300 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates
Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by spotting the fractions on TLC plates. Visualize the spots under UV light or by using an appropriate staining reagent.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Concentrate the combined pure fractions to obtain purified this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's inhibitory effects on inflammatory signaling pathways.
Experimental Workflow for this compound Purification
References
- 1. maxapress.com [maxapress.com]
- 2. Acorus calamus L. rhizome extract and its bioactive fraction exhibits antibacterial effect by modulating membrane permeability and fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acoric Acid Stability in DMSO Solutions
This guide provides comprehensive information and troubleshooting advice for researchers, scientists, and drug development professionals working with acoric acid dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this compound in DMSO is not extensively published, this resource offers guidance based on its chemical structure and established principles of compound stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous DMSO to dissolve the this compound powder to the desired concentration. Ensure complete dissolution by vortexing. It is best practice to prepare a fresh stock solution from powder for your experiments.[1]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term storage, it is advisable to store this compound stock solutions at -20°C or -80°C. To minimize degradation from multiple freeze-thaw cycles, the stock solution should be dispensed into single-use aliquots in amber glass vials.[1][2] For short-term storage, 4°C may be acceptable, but stability should be verified.
Q3: What are the visual signs of this compound degradation or instability in DMSO?
A3: Visual indicators of instability can include the appearance of a precipitate, even after gentle warming, or a change in the color of the solution. If you observe any of these changes, it is recommended to prepare a fresh stock solution.[1]
Q4: Can multiple freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, multiple freeze-thaw cycles can potentially lead to compound degradation or precipitation.[1][3] Studies on general compound stability have shown that while many compounds are stable for a limited number of cycles, it is best practice to aliquot stock solutions to avoid this issue.[2][4]
Q5: How does the presence of water in DMSO affect this compound stability?
A5: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can be a significant factor in compound degradation, potentially leading to hydrolysis of susceptible functional groups.[2][4] For this compound, its carboxylic acid and ketone functionalities could be susceptible to water-mediated degradation over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound in DMSO solution.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Visible precipitate in the DMSO stock solution upon thawing. | The solubility limit of this compound in DMSO may have been exceeded, or the compound has degraded to a less soluble product.[1] | 1. Gently warm the solution and vortex to attempt redissolution. 2. Consider preparing a new stock solution at a lower concentration. 3. Verify the compound's integrity with an analytical method like HPLC.[5] |
| Inconsistent experimental results with the same stock solution. | This could be due to compound degradation from improper storage or multiple freeze-thaw cycles.[1] | 1. Prepare a fresh stock solution from the original powder. 2. Perform a stability check on your existing stock solution using HPLC or LC-MS.[1] 3. Ensure you are using single-use aliquots to minimize freeze-thaw cycles.[1] |
| Loss of biological activity over time. | This is a strong indicator of chemical degradation of this compound.[1] | 1. Confirm the identity and purity of the compound with a freshly prepared stock solution. 2. Conduct a time-course stability study under your specific storage conditions to determine the rate of degradation. |
| Appearance of new peaks in HPLC or LC-MS analysis. | The new peaks likely represent degradation products of this compound. | 1. Attempt to identify the degradation products. 2. Review your storage and handling procedures to minimize degradation. Consider using anhydrous DMSO and storing under an inert atmosphere. |
Quantitative Data on Compound Stability in DMSO (Illustrative Example)
The following table provides an example of how to present quantitative stability data for a compound like this compound. This data is for illustrative purposes only and does not represent experimentally verified results for this compound.
| Storage Condition | Time Point | Percent Remaining (Illustrative) | Observations |
| -80°C | 1 month | 99.5% | No visible changes. |
| 3 months | 99.2% | No visible changes. | |
| 6 months | 98.9% | No visible changes. | |
| -20°C | 1 month | 98.8% | No visible changes. |
| 3 months | 97.5% | No visible changes. | |
| 6 months | 96.1% | Slight increase in a minor impurity peak. | |
| 4°C | 1 week | 95.3% | No visible changes. |
| 1 month | 88.7% | Appearance of a significant degradation peak. | |
| Room Temperature | 24 hours | 92.1% | Solution appears slightly yellow. |
| 1 week | 75.4% | Visible precipitate and significant degradation. |
Experimental Protocol: Assessing this compound Stability in DMSO by HPLC-UV
This protocol outlines a general procedure for evaluating the stability of this compound in a DMSO stock solution over time.
1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
2. Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, amber glass vials to create single-use aliquots.[1]
-
Store the aliquots at the different temperature conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).[1]
3. Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot for initial analysis.
-
Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze by HPLC-UV, recording the peak area of the this compound peak. This will serve as your 100% reference.
4. Subsequent Time Points:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC-UV in the same manner as the T=0 sample.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Monitor the appearance and increase of any new peaks in the chromatogram, which may indicate degradation products.[1]
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Acoric Acid Crystallization: Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of Acoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
This compound is a menthane monoterpenoid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₄ | [1][2][3] |
| Molecular Weight | 268.35 g/mol | [1][2][3] |
| Appearance | Solid (form) | [1] |
| Predicted Water Solubility | 0.28 g/L | [2] |
| Predicted Strongest Acidic pKa | 4.64 | [2] |
Note: Some properties are predicted and may vary in experimental conditions.
Q2: What is a suitable starting solvent for the crystallization of this compound?
This compound, being a carboxylic acid, is expected to be soluble in a range of organic solvents. The general principle of "like dissolves like" suggests that polar organic solvents would be a good starting point. Given its structure, which includes a ketone and a carboxylic acid group, solvents like acetone, ethyl acetate, and alcohols (e.g., ethanol, methanol) are likely candidates.[4] For purification by recrystallization, an ideal solvent would dissolve this compound well at elevated temperatures but poorly at lower temperatures.[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: How can I purify crude this compound before attempting crystallization?
For solid carboxylic acids like this compound, a common purification method involves dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide) to form the sodium salt.[6] Insoluble impurities can then be removed by filtration. The aqueous solution is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[6][7] This acid-base extraction technique can effectively remove neutral and basic impurities.
Q4: What is "oiling out" and how can I prevent it during this compound crystallization?
"Oiling out" is the separation of the solute as a liquid phase instead of a solid during crystallization.[5][8] This often occurs if the solution is too concentrated, cooled too quickly, or if significant impurities are present that depress the melting point of the compound.[5][8] To prevent this with this compound, you can try the following:
-
Use more solvent: This will keep the compound dissolved at a lower temperature during cooling.[5][8]
-
Cool the solution more slowly: Gradual cooling promotes the formation of an ordered crystal lattice.[5]
-
Select a different solvent: A solvent with a lower boiling point or different polarity might be more suitable.[5]
-
Further purify the crude material: Pre-purification can remove impurities that contribute to oiling out.[5]
Q5: My this compound crystals are very small or needle-like. How can I grow larger crystals?
The formation of small or needle-like crystals often results from rapid nucleation and crystal growth. To encourage the growth of larger, higher-quality crystals, the rate of crystallization should be slowed down.[8] This can be achieved by:
-
Slower cooling: Allow the saturated solution to cool to room temperature slowly before any further cooling in an ice bath.
-
Using a co-solvent system: Adding a "poor" solvent to a solution of the compound in a "good" solvent can decrease solubility more gradually.
-
Reducing the concentration: A less concentrated solution will crystallize more slowly.
Troubleshooting Guides
Problem 1: this compound Fails to Crystallize
If no crystals form after the solution has cooled, it may be due to several factors. The following decision tree can guide your troubleshooting process.
References
- 1. This compound ≥95% (LC/MS-ELSD) | 5956-06-9 [sigmaaldrich.com]
- 2. Showing Compound this compound (FDB017395) - FooDB [foodb.ca]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
How to improve the yield of Acoric acid extraction?
Technical Support Center: Acoric Acid Extraction
Disclaimer: Specific research focusing exclusively on the optimization of this compound extraction from Acorus calamus is limited. The following guidelines are based on established principles for the extraction of other major compounds from Acorus calamus, such as β-asarone, and general best practices for extracting organic acids from plant materials. These principles are broadly applicable and should serve as a robust starting point for developing a high-yield this compound extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
A1: Several factors critically impact the efficiency of this compound extraction.[1] These include:
-
Solvent Selection: The choice of solvent and its polarity is paramount. Polar solvents are generally more effective for extracting organic acids.[2]
-
Particle Size: A smaller particle size of the raw plant material increases the surface area available for solvent interaction, enhancing extraction efficiency.[3]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds.[4]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.[4]
-
Solid-to-Solvent Ratio: A higher ratio of solvent to plant material can improve extraction yield, though using excessive solvent can be inefficient.[4]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significantly higher yields in shorter times compared to conventional methods.[5][6]
Q2: Which solvents are most effective for extracting compounds from Acorus calamus?
A2: Studies on Acorus calamus rhizome have shown that polar solvents are highly effective. For the extraction of β-asarone, the efficiency follows the order: methanol > ethyl acetate > hexane > acetone > chloroform.[2] Methanol, being a highly polar solvent, yielded the highest amount of β-asarone (98.08%).[2] Given that this compound is an organic acid, polar solvents like methanol, ethanol, or hydroethanolic mixtures (e.g., 70% ethanol) are recommended starting points.[2][7]
Q3: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) compare to conventional methods?
A3: Modern extraction techniques offer several advantages over conventional methods like maceration and Soxhlet extraction:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds.[5] This leads to higher yields in a shorter time and at lower temperatures, which is beneficial for heat-sensitive compounds.[8] Studies on Acorus calamus have shown that UAE can increase the extraction yield by 1.6 to 2.5-fold compared to conventional solvent extraction.[9]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.[6] It is known for its reduced extraction time, lower solvent consumption, and often higher extraction yields.[10]
Q4: Can pH be used to improve the selectivity of this compound extraction?
A4: Yes, manipulating the pH is a powerful strategy for the selective extraction of acidic compounds like this compound. This is the principle behind acid-base extraction. By using a basic aqueous solution (e.g., sodium bicarbonate solution), the acidic this compound can be converted into its water-soluble salt, allowing it to be separated from neutral and basic compounds that remain in an organic solvent.[11] The this compound can then be recovered by acidifying the aqueous layer.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | 1. Improper Solvent Choice: The solvent may not have the optimal polarity for this compound.[12] 2. Insufficient Grinding: Large particle size reduces the surface area for extraction.[12] 3. Inadequate Extraction Time or Temperature: The conditions may not be sufficient for complete extraction.[4] | 1. Test a range of polar solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[2] 2. Grind the plant material to a fine, uniform powder.[12] 3. Optimize extraction time and temperature. For conventional methods, try increasing the duration. For UAE or MAE, optimize these parameters based on literature or preliminary experiments.[3] |
| Low Yield of Pure this compound After Purification | 1. Thermal Degradation: The compound may be sensitive to heat, especially in methods like Soxhlet extraction.[12] 2. Co-extraction of Impurities: The crude extract contains a high level of impurities, leading to loss during purification steps. 3. Poor Phase Separation in Liquid-Liquid Extraction: Incomplete separation of aqueous and organic layers can lead to product loss.[13] | 1. Use a lower extraction temperature or switch to a non-thermal method like UAE at a controlled temperature.[8][14] 2. Employ a selective extraction technique like acid-base extraction to specifically target this compound. 3. Ensure thorough mixing and adequate settling time. Perform multiple extractions with fresh solvent to maximize recovery.[15] |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: The concentration of this compound can vary depending on the plant's age, origin, and post-harvest handling. 2. Inconsistent Operating Parameters: Minor variations in temperature, time, or solvent ratio can affect the outcome.[1] | 1. Standardize the source and pre-processing of the Acorus calamus rhizomes. 2. Maintain strict control over all extraction parameters. Use calibrated equipment and document all steps meticulously. |
Data Presentation
Table 1: Comparison of Solvent Efficacy for the Extraction of β-Asarone from Acorus calamus Rhizome
(Note: This data for β-asarone can be used as a proxy to guide solvent selection for this compound, another major component of Acorus calamus.)
| Solvent | Yield of β-Asarone (µg/g) | Extraction Efficiency (%) |
| Methanol | 980,840 | 98.08 |
| Ethyl Acetate | - | - |
| Hexane | - | - |
| Acetone | 779,942.7 | 77.99 |
| Chloroform | 88,872 | 8.88 |
| (Data sourced from Dhivya et al., 2019)[2][16] |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Extraction (UAE) of β-Asarone from Acorus calamus
| Extraction Method | Solid-to-Solvent Ratio (g/mL) | Yield Increase Factor (Compared to Conventional) |
| Ultrasound-Assisted Extraction | 1:100 | ~2.5-fold |
| Ultrasound-Assisted Extraction | 1:50 | ~1.6-fold |
| (Data sourced from a 2022 study on β-asarone extraction)[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for extracting bioactive compounds from Acorus calamus.[7][9]
-
Preparation of Plant Material:
-
Dry the Acorus calamus rhizomes at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (particle size 0.05-0.20 cm).[9]
-
-
Extraction:
-
Weigh 10 g of the powdered rhizome and place it into a 250 mL beaker.
-
Add 150 mL of 70% ethanol to achieve a solid-to-solvent ratio of 1:15.[17]
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 20-40 kHz for 30-45 minutes at a controlled temperature of 40-50°C.[9][17]
-
-
Isolation and Concentration:
-
Filter the extract through a 0.45 µm nylon membrane filter to remove solid plant material.[9]
-
Concentrate the filtrate using a rotary vacuum evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting crude extract can be further purified to isolate this compound.
-
Protocol 2: Conventional Soxhlet Extraction
This protocol is based on a standard method for extracting compounds from Acorus calamus.[2]
-
Preparation of Plant Material:
-
Prepare the dried and powdered Acorus calamus rhizome as described in Protocol 1.
-
-
Extraction:
-
Accurately weigh about 100 g of the powdered rhizome and place it in a cellulose thimble.[2]
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of methanol.[2]
-
Assemble the Soxhlet apparatus and heat the flask to maintain the solvent at a gentle boil (around 50°C) for 12 hours.[2]
-
-
Isolation and Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the extract.
-
Concentrate the extract using a rotary vacuum evaporator at 40-60°C to obtain the crude extract.[2]
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. phytojournal.com [phytojournal.com]
- 3. phcogrev.com [phcogrev.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 14. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Acoric Acid HPLC Analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of acoric acid, focusing on peak tailing and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an acidic compound like this compound?
A1: The most frequent cause of peak tailing for acidic compounds in reversed-phase HPLC is secondary chemical interactions between the analyte and the stationary phase.[1][2] this compound, being a carboxylic acid, can exist in an ionized (anionic) state. These negatively charged molecules can interact with residual, positively charged or highly active sites on the silica surface of the column packing material, particularly un-endcapped silanol groups (Si-OH).[3][4][5] This secondary retention mechanism causes some molecules to lag behind the main peak, resulting in an asymmetric or "tailing" peak shape.[5]
Q2: My this compound peak is tailing. How do I know if the problem is chemical (analyte-column interaction) or physical (HPLC system issue)?
A2: To distinguish between a chemical and a physical problem, inject a neutral, non-polar compound like toluene.[2][4]
-
If the neutral compound's peak is symmetrical but the this compound peak tails , the issue is likely a chemical interaction between your acidic analyte and the column.[2]
-
If all peaks, including the neutral compound, are tailing , the problem is likely physical.[2][6] This could be due to a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., long or wide-bore tubing between the injector, column, and detector).[2][3][5][7]
Q3: How does mobile phase pH affect the peak shape and retention of this compound?
A3: Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9][10]
-
Peak Shape: When the mobile phase pH is close to the pKa of this compound, the molecule will exist as a mixture of its ionized (anionic) and non-ionized forms. This dual state can lead to peak broadening or tailing.[7][9] To achieve a sharp, symmetrical peak, it is best to adjust the pH to be at least 1.5-2 units below the analyte's pKa, which suppresses its ionization.[11] For an acidic compound, this means using a low pH mobile phase (e.g., pH 2.5-3.5) to keep it in a single, neutral, more hydrophobic state.[3][10][11]
-
Retention Time: In its non-ionized (protonated) form at low pH, this compound is more hydrophobic and will be retained longer on a reversed-phase column.[8][10] As the pH increases and the acid becomes ionized, it becomes more polar and is retained less, leading to a shorter retention time.[8][10]
Q4: Can column overload cause my this compound peak to tail?
A4: Yes, column overload is a common cause of peak distortion.[1][3] Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broadened, tailing peak.[1][6] To check for this, dilute your sample by a factor of 10 and reinject it. If the peak shape improves and becomes more symmetrical, the original issue was column overload.[5][6]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing Issues
This guide provides a systematic approach to diagnosing and fixing peak tailing.
The diagram below outlines a step-by-step process for troubleshooting peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Acoric Acid Stability and Storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Acoric acid during storage?
A1: While specific data for this compound is unavailable, organic acids are generally susceptible to degradation from several factors:
-
Temperature: Higher temperatures typically accelerate chemical reactions, including degradation.[1]
-
Light: Exposure to UV or visible light can provide the energy to initiate degradative reactions (photolysis).
-
Oxygen: Atmospheric oxygen can lead to oxidation of the molecule.
-
pH: The stability of an acid in solution can be highly dependent on the pH. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation reactions.
Q2: What is the recommended general storage temperature for this compound?
A2: One supplier of this compound recommends storage at -20°C.[2] For long-term storage, maintaining this compound at low temperatures is advisable to minimize the rate of potential degradation. For short-term use, refrigeration (2-8°C) may be sufficient, but this should be verified with stability studies.
Q3: How should I store this compound solutions?
A3: Solutions are generally less stable than the solid compound. If you must store this compound in solution, consider the following:
-
Use a buffered solution: If the stability of this compound is found to be pH-dependent, use a buffer to maintain the optimal pH.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Deoxygenate the solvent: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can minimize oxidative degradation.
-
Store at low temperatures: As with the solid form, store solutions at refrigerated or frozen temperatures.
-
Prepare fresh: The best practice is to prepare solutions fresh for each experiment to avoid degradation-related variability.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is not available. However, as a general guideline for organic acids, avoid storage with:
-
Strong bases
-
Strong oxidizing agents
-
Reactive metals
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock. | Prepare fresh stock solutions for each experiment. Perform a stability study on your current stock to determine its viability. |
| Appearance of new peaks in chromatography. | Formation of degradation products. | Analyze the new peaks by mass spectrometry to identify potential degradation products. Review storage conditions and handling procedures to minimize degradation. |
| Loss of potency of this compound. | Chemical degradation. | Re-evaluate storage conditions (temperature, light, atmosphere). Consider performing a forced degradation study to understand susceptibility to different stressors. |
| Discoloration of the this compound solid or solution. | Degradation leading to chromophore formation. | Discard the discolored material. Review storage conditions, particularly exposure to light and air. |
Experimental Protocols
Protocol 1: General Recommendations for Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store solid this compound at -20°C in a tightly sealed container, protected from light.
-
Preparation of Stock Solutions:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount in a controlled environment (e.g., a glove box with an inert atmosphere) to minimize exposure to oxygen and humidity.
-
Use high-purity, deoxygenated solvents for dissolution.
-
-
Storage of Stock Solutions:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
-
Protocol 2: Forced Degradation Study to Determine this compound Stability
A forced degradation study can help identify the degradation pathways and the intrinsic stability of this compound.
-
Preparation of this compound Samples: Prepare several identical samples of this compound in a suitable solvent.
-
Exposure to Stress Conditions:
-
Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate a sample at a high temperature (e.g., 70°C) in a calibrated oven.
-
Photodegradation: Expose a sample to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under optimal conditions) to identify and quantify the degradation products.
Visualizations
References
Technical Support Center: Acoric Acid Permeability
Welcome to the technical support center for researchers working with Acoric acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its low cell permeability in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound and other carboxylic acids often poor?
A1: The primary reason is its chemical nature. This compound contains a carboxylic acid group, which is predominantly ionized (deprotonated) and carries a negative charge at physiological pH (around 7.4).[1][2] This charge increases the molecule's polarity and water solubility, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane.[1][2][3] To cross the membrane, the acid needs to pick up a proton near the membrane, cross in its neutral form, and then release the proton on the other side.[4][5] This process can be inefficient, leading to low permeability.
Q2: How does low permeability affect my cell-based assay results?
A2: If this compound cannot efficiently enter the cells, its intracellular concentration may remain too low to interact with its target. This can lead to a lack of an expected biological effect or phenotype, even if the compound is potent in cell-free (biochemical) assays.[6]
Q3: Could other factors besides passive diffusion be limiting uptake?
A3: Yes. The compound might be a substrate for efflux pumps.[1][7] These are transport proteins on the cell surface that actively pump foreign substances out of the cell, further reducing the net intracellular concentration.[7][8][9] Prominent examples include P-glycoprotein (P-gp).[1][7]
Q4: What initial in vitro assays are recommended to assess the permeability of this compound?
A4: A tiered approach is often best.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane by passive diffusion.[7][10][11] It's an excellent first screen to understand baseline membrane affinity without the complexities of active transport.[7][10][12]
-
Caco-2 Permeability Assay: This is the gold standard cell-based model that mimics the human intestinal epithelium.[13][14] Caco-2 cells form a monolayer with tight junctions and express various transporters, including efflux pumps.[13][14][15] This assay provides insights into both passive diffusion and active transport mechanisms.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered when this compound shows low activity in cell-based assays.
Problem: No observable effect of this compound in my cell-based assay.
If you suspect low cell permeability is the cause for the lack of an effect, follow this troubleshooting workflow.
Data Presentation: Permeability Classification
The apparent permeability coefficient (Papp), measured in cm/s, is used to classify compounds. Below is a table with typical classification benchmarks from Caco-2 assays and hypothetical data for this compound.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (Papp B→A / Papp A→B) | Notes |
| Propranolol | 20.5 | High | ~1.0 | High permeability control. |
| Atenolol | 0.2 | Low | ~1.0 | Low permeability control. |
| This compound | 0.4 | Low | 3.5 | Hypothetical data suggesting it is also an efflux pump substrate. |
| Verapamil | 15.0 | High | > 2.0 | P-gp substrate control. |
Data is representative. Actual values may vary between labs.
Strategies for Enhancing Permeability
If low permeability is confirmed, consider these strategies:
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Prodrug Approach (Esterification): This is a common and effective chemical modification strategy.[1] Masking the polar carboxylic acid group by converting it into a more lipophilic ester can significantly improve its ability to cross the cell membrane.[1][3] Once inside the cell, endogenous enzymes called esterases cleave the ester, releasing the active this compound.[1]
-
Inhibition of Efflux Pumps: If this compound is identified as a substrate for an efflux pump (e.g., P-gp), its intracellular concentration can be increased by co-administering a known inhibitor of that pump, such as verapamil or cyclosporin A.[1][7] This is primarily a tool to confirm efflux as the mechanism of low accumulation in vitro.
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
This assay determines the apparent permeability coefficient (Papp) and the efflux ratio of a compound.
Objective: To measure the rate of transport of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Methodology Workflow:
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13][16]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers.[7] A TEER value above 250 Ω·cm² generally indicates a well-formed, intact monolayer.[17]
-
Transport Experiment (A→B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add buffer containing this compound (e.g., at 10 µM) to the apical (upper) chamber (the donor chamber).[6]
-
Add fresh buffer to the basolateral (lower) chamber (the receiver chamber).
-
Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[6][15]
-
At the end of the incubation, take samples from both chambers.
-
-
Transport Experiment (B→A):
-
Perform the same steps, but add the this compound solution to the basolateral chamber and sample from the apical chamber to measure active efflux.[6]
-
-
Analysis: Determine the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.[14][15]
-
Calculation:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux.[2][7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Permeabilities of Ascorbic Acid and Ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Permeabilities of Ascorbic Acid and Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efflux pump - Wikipedia [en.wikipedia.org]
- 9. Efflux pumps and their role in antibiotic resistance: A literature review [journals.ekb.eg]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 15. enamine.net [enamine.net]
- 16. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acoric Acid Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays involving acoric acid. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a naturally occurring carboxylic acid. While specific research on this compound is limited, its structural similarity to other bioactive acids, such as ascorbic acid and chicoric acid, suggests it may possess antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. These potential activities are often the subject of investigation in various bioassays.
Q2: How should I prepare and store this compound for my bioassays?
This compound is sparingly soluble in water. For most cell-based assays, it is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous-based assays, prepare fresh solutions before each experiment.
Q3: I am observing high variability between my experimental replicates. What are the common causes?
High variability in bioassay results can be attributed to several factors:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions can significantly impact the final concentration of this compound in your assays.
-
Cell Culture Conditions: Variations in cell seeding density, passage number, and media composition can alter cellular responses.
-
Inconsistent Incubation Times: Precise and consistent timing for compound treatment and reagent addition is critical.
-
Compound Stability: this compound, like other acidic compounds, may be unstable in certain buffer conditions or susceptible to oxidation.
Q4: My dose-response curve for this compound is not a clear sigmoidal shape. What could be the issue?
An atypical dose-response curve can result from:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship.
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media, leading to a plateau or decrease in the observed effect.
-
Complex Mechanism of Action: this compound might have multiple biological targets or biphasic effects (e.g., being protective at low concentrations and toxic at high concentrations).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have uniform morphology before treatment. |
| Seeding Density | Optimize cell seeding density to ensure cells are not over-confluent or too sparse at the end of the assay period. Perform a cell titration experiment to determine the optimal density. |
| Compound Stability and Solubility | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Assay Protocol Variations | Standardize all incubation times, including cell seeding, compound treatment, and addition of assay reagents. Use a multichannel pipette for simultaneous reagent addition where possible. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50 value. |
Issue 2: Low or No Bioactivity Observed
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may be sensitive to light, pH, or temperature. Prepare solutions fresh and protect from light. Evaluate the stability of this compound in your specific assay buffer and conditions. |
| Incorrect Assay Endpoint | The chosen bioassay may not be suitable for detecting the specific biological activity of this compound. Consider screening a panel of assays that measure different cellular processes (e.g., apoptosis, oxidative stress, inflammation). |
| Cell Line Insensitivity | The selected cell line may not be sensitive to the effects of this compound. Test the compound on a panel of different cell lines to identify a responsive model. |
| Insufficient Treatment Duration | The biological effects of this compound may require a longer incubation time to become apparent. Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
General Protocol for an In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathways of this compound
Based on the known activities of structurally similar compounds, this compound may exert its biological effects through various signaling pathways. The following diagram illustrates some of these potential mechanisms.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Workflow for a Cytotoxicity Assay
The following diagram outlines the general workflow for conducting a cytotoxicity bioassay.
Caption: A generalized workflow for conducting an in vitro cytotoxicity assay.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent results in your this compound bioassays.
Acoric acid precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acoric Acid precipitation in aqueous solutions.
Disclaimer: Information regarding "this compound" is not found in the scientific literature. The following guidance is based on the general principles of solubility and precipitation for acidic organic compounds in aqueous solutions and is intended to serve as a representative model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its precipitation in aqueous solutions a concern?
A1: this compound is a hypothetical acidic organic compound for the purposes of this guide. The controlled precipitation of acidic compounds is a critical step in many chemical and pharmaceutical processes, including purification, isolation, and the formation of a specific crystalline solid form. Uncontrolled precipitation can lead to impurities, low yields, and undesirable physical properties of the final product.
Q2: What are the key factors that influence the solubility and precipitation of this compound?
A2: The primary factors influencing the solubility of acidic compounds like this compound in aqueous solutions are:
-
pH: The solubility of an acidic compound is highly dependent on the pH of the solution.[1][2][3][4][5] In its protonated (uncharged) form, which is favored at low pH, the acid is generally less soluble in water.[1][2] Conversely, in its deprotonated (charged or ionized) form at higher pH, it becomes more water-soluble.[1]
-
Temperature: The effect of temperature on solubility can vary. For many organic acids, solubility increases with temperature.[6][7] However, this relationship is not universal and should be determined experimentally.
-
Co-solvents: The addition of organic co-solvents can significantly alter the solubility of an acidic compound.
-
Ionic Strength: The concentration of dissolved salts in the solution can impact the solubility of the acid.
Q3: How can I prevent the unwanted precipitation of this compound during my experiment?
A3: To prevent unwanted precipitation, you can:
-
Adjust the pH: Maintain the pH of the solution at a level where this compound is in its more soluble, deprotonated form (generally, a higher pH).[1]
-
Control the Temperature: If this compound is more soluble at higher temperatures, maintaining an elevated temperature can prevent precipitation.[6]
-
Use a Co-solvent: Introducing a suitable organic co-solvent can increase the solubility of the acid.
-
Work with Dilute Solutions: Keeping the concentration of this compound below its saturation point at the experimental conditions will prevent precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Precipitation of this compound | The pH of the solution has dropped, causing the acid to convert to its less soluble protonated form.[2] | Check and adjust the pH of the solution to a higher value where the acid is more soluble. Use a buffer to maintain a stable pH.[3] |
| The temperature of the solution has decreased, reducing the solubility of the acid. | If the acid is more soluble at higher temperatures, gently warm the solution.[6] | |
| The concentration of this compound has exceeded its solubility limit. | Dilute the solution with an appropriate solvent. | |
| Failure of this compound to Precipitate | The pH of the solution is too high, keeping the acid in its soluble deprotonated form. | Slowly add a suitable acid to lower the pH to the point of precipitation.[8] |
| The solution is not sufficiently saturated with this compound. | Concentrate the solution by evaporating the solvent or by adding more this compound. | |
| The presence of a co-solvent is keeping the acid in solution. | If applicable, remove the co-solvent through techniques like distillation. | |
| Precipitate is Oily or Amorphous, Not Crystalline | Precipitation occurred too rapidly due to a sudden change in pH or temperature. | Slow down the rate of pH change or cooling to allow for orderly crystal growth.[7] |
| The presence of impurities is inhibiting crystal formation. | Purify the this compound solution before initiating precipitation. | |
| Low Yield of Precipitated this compound | A significant amount of this compound remains dissolved in the supernatant. | Further decrease the pH or cool the solution to reduce solubility and encourage more precipitation. |
| Some of the precipitate is redissolving during washing. | Use a wash solvent in which the this compound has low solubility, and consider pre-chilling the wash solvent. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Aqueous Solution
| pH | Temperature (°C) | Solubility (g/L) |
| 2.0 | 25 | 0.5 |
| 4.0 | 25 | 5.0 |
| 6.0 | 25 | 50.0 |
| 2.0 | 50 | 1.2 |
| 4.0 | 50 | 12.0 |
| 6.0 | 50 | 125.0 |
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound via pH Adjustment
-
Dissolution: Dissolve the this compound sample in an aqueous solution with a pH where it is fully soluble (e.g., pH 7.0).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to the solution to gradually decrease the pH.
-
Monitoring: Monitor the pH continuously. Precipitation should begin to occur as the pH approaches the pKa of this compound.
-
Equilibration: Once the desired pH for precipitation is reached, continue stirring for a set period to allow the system to equilibrate and maximize the yield of the precipitate.
-
Isolation: Isolate the precipitated this compound by filtration.
-
Washing: Wash the isolated solid with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under appropriate conditions (e.g., in a vacuum oven).
Visualizations
Caption: Workflow for controlled precipitation.
Caption: Troubleshooting unexpected precipitation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. fiveable.me [fiveable.me]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility and pH [saylordotorg.github.io]
- 6. m.youtube.com [m.youtube.com]
- 7. epic-powder.com [epic-powder.com]
- 8. bia.si [bia.si]
Validation & Comparative
Validating a Bioassay for Acoric Acid Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating a bioassay to determine the potency of Acoric acid. Given that this compound is a natural product with potential therapeutic applications, establishing a robust and reliable bioassay is crucial for quality control, standardization, and further drug development. This document outlines a primary bioassay based on anti-inflammatory activity, presents alternative assays, and provides detailed experimental protocols and data presentation formats.
Proposed Primary Bioassay: Inhibition of Interleukin-6 (IL-6) Production in Macrophages
Based on the known anti-inflammatory properties of similar natural compounds, a cell-based assay measuring the inhibition of pro-inflammatory cytokines is a physiologically relevant method to determine the potency of this compound.[1] The inhibition of lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) production in the murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for in vitro anti-inflammatory activity.[2][3]
Alternative Bioassays
For a comprehensive evaluation of this compound's biological activity, two alternative assays are also presented: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for antioxidant potential and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity, which is crucial for determining the therapeutic window.[4][5][6][7]
Data Presentation
Table 1: Comparison of Bioassays for this compound
| Parameter | Inhibition of IL-6 Production (Primary) | DPPH Radical Scavenging (Alternative) | MTT Cytotoxicity Assay (Alternative) |
| Principle | Measures the inhibition of a pro-inflammatory cytokine in a cell-based model.[1] | Measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.[5] | Measures the metabolic activity of cells as an indicator of cell viability.[6][7] |
| Endpoint | Quantification of IL-6 levels (e.g., by ELISA). | Change in absorbance at 517 nm.[4] | Absorbance at 570-590 nm, indicating formazan concentration. |
| Relevance | High physiological relevance to anti-inflammatory activity. | Indicates antioxidant potential, a common mechanism for natural products. | Determines the concentration at which the compound is toxic to cells. |
| Throughput | Moderate to high (96-well plate format). | High (96-well plate format). | High (96-well plate format). |
| Complexity | High (requires cell culture and immunoassays). | Low (chemical reaction). | Moderate (requires cell culture). |
| Standard | Dexamethasone or other known anti-inflammatory drugs. | Ascorbic acid or Trolox.[8] | Doxorubicin or other cytotoxic agents. |
Table 2: Hypothetical Potency Data for this compound in IL-6 Inhibition Assay
| Sample | Concentration (µg/mL) | IL-6 Inhibition (%) | Calculated IC50 (µg/mL) | Relative Potency (vs. Standard) |
| This compound Batch 1 | 1 | 15.2 | 10.5 | 0.95 |
| 5 | 35.8 | |||
| 10 | 52.1 | |||
| 20 | 78.9 | |||
| This compound Batch 2 | 1 | 12.8 | 12.1 | 0.83 |
| 5 | 30.2 | |||
| 10 | 48.5 | |||
| 20 | 75.3 | |||
| Reference Standard | 1 | 18.5 | 10.0 | 1.00 |
| 5 | 40.1 | |||
| 10 | 55.3 | |||
| 20 | 82.4 |
Experimental Protocols
Primary Bioassay: Inhibition of IL-6 Production in RAW 264.7 Cells
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound or a reference standard (e.g., dexamethasone).
-
Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Pre-incubate the cells with the compounds for 1-2 hours.
3. Induction of Inflammation:
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
4. Quantification of IL-6:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of IL-6 inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of IL-6 production) by plotting a dose-response curve.
Alternative Bioassay 1: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and a reference standard (e.g., ascorbic acid) in methanol.[4]
2. Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the standard.[8]
-
Include a control with 100 µL of DPPH solution and 100 µL of methanol.
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.
Alternative Bioassay 2: MTT Cytotoxicity Assay
1. Cell Seeding:
-
Seed a suitable cell line (e.g., a cancer cell line like MCF-7 or a normal cell line to assess general toxicity) in a 96-well plate at an appropriate density and allow them to attach overnight.[9][10]
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for 24-72 hours.[11]
3. MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12]
4. Formazan Solubilization:
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[12]
5. Absorbance Measurement:
-
Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.[13]
Mandatory Visualizations
Caption: Experimental workflow for the this compound anti-inflammatory bioassay.
Caption: General workflow for bioassay validation.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
References
- 1. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of antioxidant activity by DPPH assay [bio-protocol.org]
- 9. Anticancer effects of the HDAC inhibitor, 3β,6β‑dihydroxyurs‑12‑en‑27‑oic acid, in MCF‑7 breast cancer cells via the inhibition of Akt/mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of Ascorbic Acid: Not All Sides Fit All - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Chicoric Acid and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chicoric acid, a naturally occurring caffeic acid derivative found in plants such as Echinacea purpurea and chicory (Cichorium intybus), has garnered significant attention for its diverse biological activities.[1][2] Its potential therapeutic applications have spurred the development of synthetic analogues aimed at enhancing efficacy, improving pharmacokinetic properties, and exploring structure-activity relationships. This guide provides an objective comparison of the biological activities of chicoric acid and its synthetic analogues, with a focus on anti-HIV, anti-inflammatory, and antioxidant properties, supported by experimental data.
Anti-HIV Activity: Chicoric Acid vs. Synthetic Analogues
Chicoric acid is a well-documented inhibitor of HIV-1 integrase, a crucial enzyme for viral replication.[3] Numerous synthetic analogues have been developed to improve its anti-HIV profile.
Quantitative Comparison of Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity of L-chicoric acid and several of its synthetic analogues. The data is presented as the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication in cell culture and the 50% inhibitory concentration (IC₅₀) against the HIV-1 integrase enzyme.
| Compound | Modification | EC₅₀ (µM) | IC₅₀ (µM) | Cell Line |
| L-Chicoric Acid | Natural Product | 1.7 - 20 | 0.38 | MT-4 |
| Analogue 1 | D-enantiomer (D-Chicoric Acid) | - | 0.38 | - |
| Analogue 2 | Monocarboxylic glyceric acid derivative | - | 2 | - |
| Analogue 3 | Monocarboxylic serine derivative (amide linkage) | - | 2 | - |
| Analogue 4 | Tetraacetylated L-chicoric acid | 16.8 | - | MT-4 |
| Analogue 5 | Tetraacetylated D-chicoric acid | 26.8 | - | MT-4 |
Data compiled from multiple sources. EC₅₀ and IC₅₀ values can vary depending on the specific assay conditions and HIV-1 strain used.
Key Findings:
-
Both L- and D-isomers of chicoric acid exhibit potent inhibition of HIV-1 integrase with identical IC₅₀ values.
-
Simplification of the core structure, such as the removal of one carboxylic acid group (Analogues 2 and 3), results in a slight decrease in potency against the isolated enzyme.
-
Masking the catechol hydroxyl groups through acetylation (Analogues 4 and 5) leads to a noticeable decrease in antiviral activity in cellular assays, suggesting the importance of these functional groups for cellular uptake or interaction with the target.
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., MOPS), MnCl₂, DTT, a substrate DNA oligonucleotide mimicking the viral DNA end, and the purified HIV-1 integrase enzyme.
-
Compound Incubation: The test compounds (chicoric acid or its analogues) at various concentrations are pre-incubated with the HIV-1 integrase.
-
Reaction Initiation: The reaction is initiated by the addition of a target DNA oligonucleotide.
-
Product Analysis: The reaction products (resulting from DNA strand transfer) are separated by polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence.
-
Data Analysis: The intensity of the product bands is quantified to determine the extent of inhibition at each compound concentration. The IC₅₀ value is then calculated as the concentration of the compound that inhibits integrase activity by 50%.
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Cell Culture: A suitable human T-lymphocyte cell line (e.g., MT-4 or CEM) is cultured under standard conditions.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.
-
Viral Replication Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces viral replication by 50% compared to the untreated control.
Anti-Inflammatory and Antioxidant Activities
While extensive comparative data for synthetic analogues is limited, chicoric acid itself demonstrates significant anti-inflammatory and antioxidant properties.
Anti-Inflammatory Activity of Chicoric Acid
Chicoric acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of chicoric acid for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated with LPS and the test compound for 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide (NO), a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined, and the percentage of inhibition of NO production by the test compound is calculated.
Antioxidant Activity of Chicoric Acid
Chicoric acid's antioxidant activity is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems, such as the Nrf2 pathway.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Reaction: Various concentrations of chicoric acid are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The biological effects of chicoric acid and its analogues are mediated through their interaction with specific cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
Chicoric acid inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chicoric acid can interfere with this process, leading to reduced inflammation.
Antioxidant Signaling Pathway
Chicoric acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like chicoric acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Conclusion
Chicoric acid is a versatile natural product with promising anti-HIV, anti-inflammatory, and antioxidant activities. The development of synthetic analogues has been a key strategy to enhance its therapeutic potential, particularly in the context of HIV treatment. While quantitative data for the anti-HIV activity of several analogues allows for direct comparison, similar comparative data for anti-inflammatory and antioxidant effects are currently lacking in the scientific literature. Future research should focus on conducting head-to-head comparisons of chicoric acid and its analogues across a broader range of biological assays to fully elucidate their therapeutic potential and structure-activity relationships. The modulation of the NF-κB and Nrf2 pathways by chicoric acid provides a solid mechanistic basis for its observed anti-inflammatory and antioxidant effects.
References
A Comparative Analysis of Acetylsalicylic Acid Isomers in Colon Cancer Cell Growth Inhibition
For Immediate Release
A detailed comparative study reveals significant differences in the anti-cancer efficacy and mechanism of action among positional isomers of acetylsalicylic acid (ASA), commonly known as aspirin. This research provides critical insights for drug development professionals and cancer researchers, highlighting the potential of specific ASA isomers in oncology.
This guide presents a comprehensive comparison of the biological activities of ortho-ASA (o-ASA, standard aspirin), meta-ASA (m-ASA), and para-ASA (p-ASA) on human adenocarcinoma colon cancer cells (HT-29). The findings underscore the importance of isomeric structure in determining therapeutic efficacy and safety profiles.
Key Findings:
-
Differential Efficacy in Cell Growth Inhibition: All three ASA isomers demonstrate a dose-dependent inhibition of HT-29 colon cancer cell growth. Notably, the para-isomer (p-ASA) exhibits the highest potency.[1][2]
-
Mechanism of Action - Apoptosis and Cell Cycle Arrest: The anti-proliferative effects of the ASA isomers are attributed to the induction of apoptosis and cell cycle arrest at the G₀/G₁ phase.[1][2]
-
Cyclooxygenase (COX) Inhibition: While all isomers inhibit COX enzymes, their mode of action differs significantly. o-ASA acts as an irreversible inhibitor of both COX-1 and COX-2, whereas m-ASA and p-ASA are partially reversible inhibitors.[2][3]
-
Gastric Toxicity Profile: A significant divergence in gastric toxicity is observed, with o-ASA inducing substantial mucosal injury. In contrast, m-ASA and p-ASA exhibit a markedly reduced ulcerogenic response, suggesting a superior safety profile.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of o-ASA, m-ASA, and p-ASA on HT-29 colon cancer cells.
Table 1: Inhibition of HT-29 Cell Growth by ASA Isomers (at 24 hours)
| Isomer | Concentration (mM) | Mean Growth Inhibition (%) |
| o-ASA | 5 | ~35% |
| m-ASA | 5 | ~38% |
| p-ASA | 5 | ~43% |
Data extracted from graphical representations in the source study.[1]
Table 2: Induction of Apoptosis in HT-29 Cells by ASA Isomers (at 24 hours)
| Isomer | Concentration (mM) | Apoptotic Cells (%) |
| Control | 0 | 0 |
| o-ASA | 3 | ~15% |
| 5 | ~40% | |
| m-ASA | 3 | ~15% |
| 5 | ~40% | |
| p-ASA | 3 | ~15% |
| 5 | ~40% |
[1]
Table 3: Cell Cycle Arrest in HT-29 Cells by ASA Isomers (at 24 hours)
| Isomer | Concentration (mM) | Cells in G₀/G₁ Phase (%) |
| Control | 0 | 40.3% |
| o-ASA | 3 | 69.3% |
| 5 | 86.3% | |
| m-ASA | 3 | 66.7% |
| 5 | 82.7% | |
| p-ASA | 3 | 62.4% |
| 5 | 87.2% |
[1]
Table 4: Cyclooxygenase (COX) Inhibition by ASA Isomers
| Isomer | Enzyme | Concentration | Inhibition (%) (Before Dialysis) | Inhibition (%) (After Dialysis) |
| o-ASA | COX-1 | 1 mM | 72% | 72% |
| COX-2 | 3 mM | 83% | 81% | |
| m-ASA | COX-1 | 1 mM | 54% | 38% |
| COX-2 | 3 mM | 80% | 56% | |
| p-ASA | COX-1 | 1 mM | 48% | 29% |
| COX-2 | 3 mM | 80% | 38% |
[3]
Table 5: In Vivo Gastric Ulcer Index of ASA Isomers in Rats
| Isomer | Dose (mmol/kg) | Ulcer Index (UI) |
| o-ASA | 1 | 38 |
| m-ASA | 1 | 12 |
| p-ASA | 1 | 8 |
[2]
Experimental Protocols
A summary of the key experimental methodologies is provided below:
Cell Culture and Treatment
-
Cell Line: HT-29 human adenocarcinoma colon cancer cells were utilized for all in vitro experiments.[1]
-
Treatment: Cells were incubated with various concentrations of o-ASA, m-ASA, and p-ASA for specified durations as indicated in the data tables.[1]
Cell Growth Inhibition Assay
-
Method: The number of viable cells was determined after 24 hours of treatment with the ASA isomers. The half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition was determined to be greater than 5 mM for all three isomers.[1][4]
Apoptosis Assay
-
Method: The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining assay followed by flow cytometry.[1]
Cell Cycle Analysis
-
Method: The distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after 24 hours of treatment with the ASA isomers.[1]
Cyclooxygenase (COX) Inhibition Assay
-
Method: A colorimetric assay kit was used to determine the percentage of COX-1 and COX-2 enzyme inhibition.[1]
-
Reversibility Assessment: To evaluate the reversibility of the inhibition, the inhibitor solution was filtered by microdialysis, and the COX inhibition was re-measured. A lack of change in inhibition after dialysis indicates irreversible binding.[1][3]
Visualizations
Experimental Workflow for In Vitro Analysis
Figure 1: Workflow for the in vitro comparative analysis of ASA isomers.
Differential COX Inhibition by ASA Isomers
Figure 2: Differential modes of COX enzyme inhibition by ASA isomers.
References
- 1. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Acoric Acid: Evaluating Efficacy in the Absence of Comparative Clinical Data
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of Acoric acid's therapeutic efficacy, precluding a direct comparison with established therapeutic standards for any specific clinical indication. While this compound is a known natural product isolated from the plant Acorus calamus (Sweet Flag), research on its specific biological activities and potential therapeutic applications remains in a nascent stage. Consequently, the quantitative data and detailed experimental protocols required for a robust comparative guide are not available in published scientific studies.
This compound, with the CAS number 5956-06-9 and molecular formula C15H24O4, is commercially available for research purposes.[1][2] However, it is explicitly stated by suppliers that this compound is intended for laboratory use and not for personal medical applications.[1] This underscores the preclinical nature of any investigations into its properties.
Research Landscape of Acorus calamus and its Constituents
The plant source of this compound, Acorus calamus, has a long history of use in traditional medicine systems, including Ayurveda, for a variety of ailments.[3][4] Modern pharmacological studies have focused on the crude extracts of Acorus calamus and its other bioactive constituents, most notably α- and β-asarone. These studies have explored a wide range of potential therapeutic effects, including:
-
Nervous System Disorders: Extracts of Acorus calamus have been investigated for their potential in managing conditions like epilepsy, anxiety, and for their neuroprotective properties.[3][4][5]
-
Gastrointestinal Issues: Traditional uses include treatment for ulcers, gastritis, and flatulence.[6]
-
Inflammatory Conditions: The plant has been studied for its anti-inflammatory effects.[6][7]
-
Antimicrobial and Antifungal Activity: Various extracts have demonstrated antimicrobial and antifungal properties.[8]
It is crucial to note that these activities are attributed to the complex mixture of phytochemicals within the plant's rhizome and not to this compound alone. The primary focus of much of this research has been on asarone isomers, which have also been shown to have potential toxicity, limiting their therapeutic development.[4]
Limited Evidence for this compound's Specific Efficacy
Direct investigations into the biological activity of isolated this compound are sparse. The available literature points towards very specific and preliminary findings, such as its potential as an inhibitor of botulinum neurotoxin A, a line of inquiry that appears to be in the early stages of preclinical research.[9] There is no evidence from clinical trials or substantial in vivo animal studies to support its efficacy for any particular disease.
Conclusion: Insufficient Data for a Comparative Guide
The creation of a publishable comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualizations is not feasible at this time due to the lack of requisite scientific evidence. The scientific community has not yet established a therapeutic profile for this compound that would allow for a meaningful comparison with known therapeutic standards.
For researchers, scientists, and drug development professionals, the key takeaway is that this compound remains an understudied natural product. While the broader ethnobotanical use of Acorus calamus suggests potential for bioactive compounds, the specific therapeutic efficacy of this compound is yet to be determined through rigorous scientific investigation. Future research would need to focus on elucidating the pharmacological properties of this compound, its mechanism of action, and its safety profile before any comparisons to existing therapies can be made.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. rel-(betaR,1S,4R)-beta,4-Dimethyl-1-(2-methyl-1-oxopropyl)-3-oxocyclohexanepropanoic acid | C15H24O4 | CID 15558302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acorus calamus (The Healing Plant): a review on its medicinal potential, micropropagation and conservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on traditional uses and pharmacological profile of Acorus calamus Linn. (Sweet flag) and other Acorus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethnic, Botanic, Phytochemistry and Pharmacology of the Acorus L. Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. potsandpans.in [potsandpans.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 5956-06-9 [thegoodscentscompany.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Acoric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Acoric acid, a compound of significant interest in various research and development fields, necessitates robust and reliable analytical methods. The cross-validation of these methods is a critical step to ensure the consistency and accuracy of results, particularly when transferring methods between laboratories or employing different analytical techniques. This guide provides an objective comparison of two prevalent analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of this compound.
Due to the limited availability of specific cross-validation studies for this compound, this guide utilizes validated data from analogous organic acids to provide a comprehensive comparison of these techniques. This approach allows for a thorough evaluation of the expected performance of each method for this compound analysis.
Quantitative Performance Comparison
The choice of an analytical method often involves a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for HPLC-UV and LC-MS/MS methods based on validated analyses of similar organic acids.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with MRM |
| Analysis Time | ~10-20 min | ~5-10 min |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method implementation and validation. Below are representative methodologies for the quantification of organic acids using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is widely used for the analysis of organic acids due to its simplicity and accessibility.
-
Sample Preparation: A straightforward sample preparation protocol involves protein precipitation followed by dilution. To 50 µL of plasma, 150 µL of acetonitrile is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is diluted with an aqueous solution before injection into the HPLC system.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of an acidic buffer, such as 20 mM phosphoric acid in water, is commonly used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 210 nm, where the carboxyl group of organic acids absorbs.[2]
-
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[3][4]
-
Sample Preparation: Similar to the HPLC-UV method, sample preparation involves protein precipitation. To a small volume of plasma (e.g., 50 µL), a protein precipitation agent like acetonitrile is added. The sample is vortexed and centrifuged, and the supernatant is diluted before injection.[5]
-
Chromatographic Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.
-
Flow Rate: A flow rate of 0.4 mL/min is typical.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific precursor-product ion transitions of the target analyte and an internal standard, ensuring high selectivity.[6]
-
Cross-Validation Workflow
A critical step in ensuring data integrity across different analytical techniques is the cross-validation process. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Analytical Method Selection
The decision-making process for selecting an appropriate analytical method involves considering several factors. The following diagram illustrates the logical flow for choosing between HPLC-UV and LC-MS/MS for this compound analysis.
References
- 1. zenodo.org [zenodo.org]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. eurofinsus.com [eurofinsus.com]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
A Comparative Guide to the Bioactivity of Acorus calamus Compounds: Acoric Acid, α-Asarone, and β-Asarone
For Researchers, Scientists, and Drug Development Professionals
The perennial herb Acorus calamus, commonly known as sweet flag, has a long history in traditional medicine for treating a variety of ailments. Modern scientific investigation has focused on identifying its bioactive constituents to validate these traditional uses and explore new therapeutic applications. The primary compounds of interest are the phenylpropanoids, α-asarone and β-asarone. While acoric acid is also a constituent, there is a notable scarcity of research on its specific biological activities compared to the extensive studies on the asarone isomers. This guide provides a comparative overview of the known bioactivities of these compounds, with a focus on α- and β-asarone due to the availability of experimental data.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of α-asarone and β-asarone. Data for well-established standard compounds are included for reference. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of Acorus calamus compounds is a key area of investigation, with implications for their neuroprotective and other cytoprotective effects. The most common assays to determine this are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 / % Inhibition | Reference Compound | IC50 of Reference |
| α-Asarone | DPPH Radical Scavenging | 79% inhibition at 100 µg/mL[1] | Ascorbic Acid | ~6.1 µg/mL[2] |
| Superoxide Radical Scavenging | 66% inhibition at 100 µg[1] | - | - | |
| β-Asarone | DPPH Radical Scavenging | 28.20 ± 4.99 µg/mL[3] | Ascorbic Acid | 0.74 - 9.53 µg/mL[3] |
| FRAP | 150.12 ± 0.10 mg TE/g[3] | Trolox | - | |
| This compound | - | No quantitative data available | - | - |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TE/g: Trolox equivalents per gram.
Anti-inflammatory Activity
The anti-inflammatory properties of α- and β-asarone have been demonstrated in various in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Model | Endpoint | Result | Reference Compound | Result of Reference |
| α-Asarone | LPS-induced paw edema in mice | Paw edema inhibition | 72.22% inhibition at 3 mg/kg[4] | Indomethacin | - |
| LPS-treated mice | TNF-α mRNA reduction in hippocampus | Significant reduction at 15 & 30 mg/kg[5] | - | - | |
| β-Asarone | LPS-stimulated RAW 264.7 cells | NO production inhibition | Data not consistently reported with IC50 | Dexamethasone | IC50 = 38 nM for glucocorticoid receptor[6] |
| This compound | - | - | No quantitative data available | - | - |
Neuroprotective Effects
Both α- and β-asarone have been extensively studied for their neuroprotective effects, which are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to modulate various signaling pathways.[7]
α-Asarone has been shown to protect against neuronal damage in models of cerebral ischemia-reperfusion injury and has demonstrated the ability to reduce infarct volume and post-stroke epilepsy.[5] It also ameliorates memory deficits in lipopolysaccharide-treated mice by suppressing pro-inflammatory cytokines and microglial activation.[5]
β-Asarone has shown promise in models of Alzheimer's disease by improving learning and memory.[8] It has also been found to protect against H2O2-stimulated oxidative stress in PC12 cells by activating the Nrf2/HO-1 pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key bioactivity assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (α-asarone, β-asarone, and ascorbic acid as a positive control) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a small volume of each sample dilution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (and a positive control like dexamethasone) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of α- and β-asarone are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for identifying potential therapeutic targets.
References
- 1. scialert.net [scialert.net]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory and central and peripheral anti-nociceptive activities of α-asarone through the inhibition of TNF-α production, leukocyte recruitment and iNOS expression, and participation of the adenosinergic and opioidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Asarone Ameliorates Memory Deficit in Lipopolysaccharide-Treated Mice via Suppression of Pro-Inflammatory Cytokines and Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
A Comparative Analysis of the Neuroprotective Efficacy of Asiatic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Guide to the Reproducibility and Comparative Efficacy of Neuroprotective Compounds
The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders such as stroke and Alzheimer's disease is a paramount challenge in modern medicine. Among the plethora of natural and synthetic compounds investigated, Asiatic acid, a pentacyclic triterpene derived from Centella asiatica, has emerged as a promising candidate. This guide provides a comprehensive comparison of the neuroprotective effects of Asiatic acid with two notable alternatives, Edaravone and Nimodipine, focusing on the reproducibility of their therapeutic benefits, supported by experimental data and detailed methodologies.
Reproducibility of Asiatic Acid's Neuroprotective Effects
While a formal systematic review and meta-analysis specifically assessing the reproducibility of Asiatic acid's neuroprotective effects is not yet available in the published literature, the existing body of evidence strongly suggests a consistent and reproducible neuroprotective profile across a range of preclinical models. Numerous independent research groups have demonstrated its efficacy in reducing neuronal damage in models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.[1][2] The consistency of these findings across different laboratories, animal models, and experimental paradigms provides a strong indication of the robustness of Asiatic acid's neuroprotective properties.
The neuroprotective actions of Asiatic acid are multifaceted, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1] Studies have consistently shown that Asiatic acid can attenuate the production of pro-inflammatory cytokines, inhibit oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses, and modulate apoptosis-related proteins to prevent cell death.[1][3]
Comparative Efficacy: Asiatic Acid vs. Alternatives
To provide a clear comparison of the neuroprotective potential of Asiatic acid against established and emerging therapeutic agents, we have selected Edaravone, a free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), and Nimodipine, a calcium channel blocker used to prevent cerebral vasospasm after subarachnoid hemorrhage.
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of Asiatic acid, Edaravone, and Nimodipine in the widely used Middle Cerebral Artery Occlusion (MCAO) model of focal cerebral ischemia in rodents.
Table 1: Reduction in Infarct Volume in Rodent MCAO Models
| Compound | Species | Dose | Administration Route | Time of Administration | % Reduction in Infarct Volume | Reference |
| Asiatic acid | Mouse | 30, 75, 165 mg/kg | Oral | 1h pre- and 3, 10, 20h post-ischemia | ~60% (at 75 mg/kg) | [4] |
| Asiatic acid | Rat | 75 mg/kg | Intravenous | 3h post-stroke | Significantly reduced | [3] |
| Edaravone | Mouse | 3.0 mg/kg | Intravenous | 30 min before ischemia | ~23% | [5] |
| Edaravone | Rat | 10, 20, 30 mg/kg | Oral | 5h post-operation, twice daily for 7 days | Dose-dependent reduction | [6][7] |
| Nimodipine | Rat | 1 mg/kg/day | - | Post-stroke for 5 days | Significantly decreased cerebral edema | [8] |
Table 2: Improvement in Neurological Deficit Scores in Rodent MCAO Models
| Compound | Species | Dose | Administration Route | Time of Administration | Neurological Score Improvement | Reference |
| Asiatic acid | Mouse | 75 mg/kg | Oral | 1h pre- and 3, 10, 20h post-ischemia | Significant improvement at 24h | [4] |
| Asiatic acid | Rat | 75 mg/kg | Intravenous | 3h post-stroke | Improved neurological outcome | [3] |
| Edaravone | Rat | 10, 20, 30 mg/kg | Oral | 5h post-operation, twice daily for 7 days | Dose-dependent improvement | [6][7] |
| Nimodipine | Rat | - | - | - | Ameliorates cognitive dysfunction | [9] |
Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of these compounds, detailed methodologies for key experiments are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely accepted and standardized method for inducing focal cerebral ischemia that mimics human ischemic stroke.
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or pentobarbital sodium). Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation and Occlusion: Ligate the CCA and the distal ECA. A microvascular clip is placed on the ICA.
-
Filament Insertion: Introduce a nylon monofilament with a silicon-coated tip through an incision in the ECA stump. Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is typically confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
Wound Closure and Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.[5][10]
Morris Water Maze (MWM) Test for Spatial Learning and Memory in Rats
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the first trial.
-
Training Trials:
-
Place the rat into the pool facing the wall from one of four designated start positions (North, South, East, West).
-
Allow the rat to swim freely to find the hidden platform. The trial ends when the rat finds the platform or after a set time (e.g., 60 or 90 seconds).
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Asiatic acid and its alternatives are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Asiatic Acid Signaling Pathways
Asiatic acid exerts its neuroprotective effects through multiple signaling cascades, including the Akt/GSK-3β/caspase-3 and NOD2/MAPK/NF-κB pathways.
Caption: Signaling pathways modulated by Asiatic acid.
Edaravone Mechanism of Action
Edaravone primarily acts as a potent free radical scavenger, thereby reducing oxidative stress-induced neuronal damage.
Caption: Mechanism of action of Edaravone.
Nimodipine Mechanism of Action
Nimodipine is a calcium channel blocker that prevents excessive calcium influx into neurons, a key event in excitotoxicity and neuronal death.
Caption: Mechanism of action of Nimodipine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a rodent model of cerebral ischemia.
Caption: Experimental workflow for neuroprotection studies.
Conclusion
Asiatic acid demonstrates a consistent and reproducible neuroprotective effect in preclinical models of neurological disorders. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation. While direct comparative data with alternatives like Edaravone and Nimodipine are limited, the available evidence suggests that Asiatic acid exhibits comparable or, in some instances, superior efficacy in reducing infarct volume and improving neurological outcomes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of Asiatic acid and other promising neuroprotective agents. Future studies should focus on systematic reviews to formally assess the reproducibility of these findings and on well-controlled, head-to-head comparative trials to definitively establish the relative efficacy of these compounds.
References
- 1. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of nose-to-brain delivery of Asiatic acid in solid lipid nanoparticles and its mechanisms against memory dysfunction induced by Amyloid Beta1-42 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the therapeutic effects of nimodipine on vasogenic cerebral edema and blood-brain barrier impairment in an ischemic stroke rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of edaravone in experimental glaucoma model in rats: a immunofluorescence and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Acoric Acid and Ascorbic Acid in Cellular Processes
In the realm of drug discovery and development, researchers often seek to understand the therapeutic potential of novel compounds by comparing them to well-established reference agents. This guide provides a head-to-head comparison of Acoric acid, a sesquiterpenoid found in the plant Acorus calamus, and Ascorbic acid (Vitamin C), a widely recognized antioxidant and essential nutrient. Due to the limited availability of experimental data on purified this compound, this comparison will focus on the biological activities of Acorus calamus extracts, with the acknowledgment that this compound is a constituent of these extracts. The comparison will primarily evaluate their antioxidant and cytotoxic properties.
Data Presentation: Antioxidant and Cytotoxic Effects
The following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of Acorus calamus extracts and Ascorbic acid.
Table 1: Antioxidant Activity
| Parameter | Acorus calamus Extract | Ascorbic Acid (Reference) | Method |
| DPPH Radical Scavenging Activity (IC50) | 165.12 ± 1.22 µg/mL (Ethanolic rhizome extract)[1] | 128.33 ± 1.33 µg/mL[1] | DPPH Assay |
| Ferric Reducing Antioxidant Power (FRAP) | Concentration-dependent increase in reducing power[2] | Standard antioxidant in FRAP assays[3][4] | FRAP Assay |
| Total Phenolic Content | 0.54 ± 0.04 mg/g GAE (Ethanolic rhizome extract)[1] | Not Applicable | Spectrophotometric Method |
| Total Flavonoid Content | Higher in methanol extracts[5] | Not Applicable | Spectrophotometric Method |
Table 2: Cytotoxic Activity (IC50)
| Cell Line | Acorus calamus Extract/Compound | Ascorbic Acid (Reference) | Method |
| MDA-MB-231 (Breast Cancer) | 55.89 µM (Stearic acid isolated from extract)[6] | > 15 mM (in some cancer cell lines)[7] | MTT Assay |
| A-549 (Lung Carcinoma) | Inhibition rate of 91% (extract)[6] | IC50 values vary depending on cell line and conditions[8] | Not specified |
| HCT 116 (Colon Carcinoma) | Inhibition rate of 88% (extract)[6] | IC50 values vary depending on cell line and conditions | Not specified |
| Papillary Thyroid Carcinoma cells | Not available | 5-15 mM[7] | MTT Assay |
| Human Glioblastoma cells | Not available | ~1 mM[8] | MUH, SRB assays |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.
-
Reaction: Different concentrations of the test compound (e.g., Acorus calamus extract or Ascorbic acid) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1][9]
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing TPTZ (2,4,6-tripyridyl-s-triazine) solution, ferric chloride solution, and acetate buffer.
-
Reaction: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
Standard Curve: A standard curve is typically generated using a known antioxidant, such as Ascorbic acid or Trolox, to quantify the total antioxidant capacity.[3][4]
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][10]
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow for antioxidant assays and a generalized signaling pathway for Ascorbic acid's antioxidant action are provided below. The specific signaling pathway for this compound is not well-elucidated.
References
- 1. Phytochemical Screening and Antioxidant Activity of Ethanolic Rhizome Extract of [ijaresm.com]
- 2. scispace.com [scispace.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antioxidant and antibacterial activity of Acorus calamus. L leaf and rhizome extracts | Semantic Scholar [semanticscholar.org]
- 6. maxapress.com [maxapress.com]
- 7. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Dose-Response Analysis of Bioactive Compounds
This guide provides a comparative statistical analysis of the dose-response curves for a hypothetical lead compound, designated "Compound A," and a known alternative, "Compound B." The objective is to offer researchers, scientists, and drug development professionals a clear framework for evaluating and comparing the potency and efficacy of novel molecules using standardized experimental data and analytical workflows.
Data Presentation: Dose-Response Parameters
The following table summarizes the key quantitative parameters derived from the dose-response curves of Compound A and Compound B. These parameters are essential for comparing the biological activity of the two compounds. The data was obtained from a standard in vitro cell viability assay (MTT assay) performed on the U87MG human glioblastoma cell line.[1]
| Parameter | Compound A | Compound B (Alternative) | Unit | Description |
| IC50 | 15.2 ± 1.8 | 25.8 ± 2.5 | µM | The concentration of the compound that inhibits 50% of the biological response (e.g., cell viability). A lower IC50 indicates higher potency.[2] |
| Hill Slope | 1.1 | 0.9 | - | Describes the steepness of the dose-response curve. A value of 1.0 is standard; values greater than 1.0 indicate a steeper response, while values less than 1.0 indicate a shallower response.[3] |
| Emax | 95.5 ± 3.1 | 92.3 ± 4.2 | % | The maximum inhibitory effect of the compound. |
| Assay Window (S/B) | 12.4 | 11.9 | - | Signal-to-background ratio, indicating the quality and dynamic range of the assay. |
Experimental Protocols
The dose-response data presented in this guide were generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cytotoxicity.[1]
Methodology: MTT Cell Viability Assay
-
Cell Culture: U87MG cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: A serial dilution of Compound A and Compound B was prepared in the culture medium. The final concentrations ranged from 0.1 µM to 100 µM. The vehicle control wells received medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The cells were incubated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The dose-response curves were generated by plotting the percentage of viability against the logarithm of the compound concentration. A four-parameter logistic (4PL) model was used to fit the data and determine the IC50 values.[3][5]
Visualizations: Workflows and Pathways
Experimental and Analytical Workflow
The following diagram illustrates the workflow for determining and analyzing the dose-response curves of the test compounds.
Hypothetical Signaling Pathway Modulation
This diagram depicts a simplified MAPK/ERK signaling pathway, a common target in cancer drug development. It illustrates how an inhibitory compound might block the pathway, preventing downstream effects like cell proliferation.
Logical Relationship for Statistical Analysis
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
Inter-laboratory validation of Acoric acid quantification
An Inter-laboratory Comparison for the Quantification of Acoric Acid: A Hypothetical Guide
Introduction
This compound, a menthane monoterpenoid found in plants such as Acorus calamus, has garnered interest for its potential biological activities. As research into its therapeutic applications expands, the need for robust and reproducible analytical methods for its quantification in various matrices becomes critical. This guide provides a hypothetical inter-laboratory comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.
Due to the absence of publicly available inter-laboratory validation studies for this compound, the data presented here is hypothetical. It is, however, based on typical performance characteristics observed in the validation of analytical methods for similar organic acids.[1][2][3][4][5][6] This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the analysis of this compound and other related compounds.
Comparative Analysis of Analytical Methods
Two analytical methods were selected for this hypothetical inter-laboratory study: HPLC-UV, a widely accessible and cost-effective technique, and LC-MS/MS, known for its high sensitivity and selectivity.[5][7] Three hypothetical laboratories participated in this validation study to assess the precision, accuracy, and overall performance of each method.
Data Summary
The following tables summarize the hypothetical performance data from the three participating laboratories for the quantification of this compound using HPLC-UV and LC-MS/MS.
Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by HPLC-UV
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 |
| Precision (RSD%) | |||
| - Intra-day | 1.8 | 2.1 | 1.5 |
| - Inter-day | 3.5 | 4.2 | 3.1 |
| Accuracy (Recovery %) | |||
| - Low QC (5 µg/mL) | 98.5 | 96.8 | 101.2 |
| - Mid QC (50 µg/mL) | 99.2 | 98.1 | 100.5 |
| - High QC (90 µg/mL) | 101.1 | 99.5 | 99.8 |
| LOD (µg/mL) | 0.3 | 0.4 | 0.25 |
| LOQ (µg/mL) | 1.0 | 1.2 | 0.8 |
Table 2: Hypothetical Inter-laboratory Validation Data for this compound Quantification by LC-MS/MS
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Linearity (r²) | 0.9998 | 0.9996 | 0.9999 |
| Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Precision (RSD%) | |||
| - Intra-day | 1.2 | 1.5 | 1.1 |
| - Inter-day | 2.8 | 3.1 | 2.5 |
| Accuracy (Recovery %) | |||
| - Low QC (0.5 ng/mL) | 99.5 | 98.7 | 101.5 |
| - Mid QC (50 ng/mL) | 100.2 | 99.1 | 100.8 |
| - High QC (90 ng/mL) | 101.5 | 100.3 | 100.1 |
| LOD (ng/mL) | 0.03 | 0.04 | 0.02 |
| LOQ (ng/mL) | 0.1 | 0.12 | 0.08 |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below.
Method 1: HPLC-UV Quantification of this compound
1. Sample Preparation (Plasma) a. To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar organic acid not present in the sample). b. Precipitate proteins by adding 600 µL of ice-cold acetonitrile. c. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.[8]
3. Validation Parameters
-
Linearity: Assessed by a seven-point calibration curve from 1 to 100 µg/mL. A correlation coefficient (r²) of >0.998 is considered acceptable.[9]
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at three concentration levels (low, mid, and high) on three separate days.
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10][11]
Method 2: LC-MS/MS Quantification of this compound
1. Sample Preparation (Plasma) a. To 50 µL of plasma, add 10 µL of an isotopically labeled this compound internal standard solution. b. Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 10,000 x g for 10 minutes. c. Transfer the organic layer to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
3. Validation Parameters
-
Linearity: Evaluated with an eight-point calibration curve from 0.1 to 100 ng/mL. A correlation coefficient (r²) of >0.999 is targeted.[12]
-
Precision and Accuracy: Assessed using QC samples at three concentration levels over three validation runs.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[13][14]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where an external stimulus leads to the production of this compound, which in turn modulates a cellular response.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
This diagram outlines the general workflow for the quantification of this compound from a biological sample.
Caption: this compound quantification workflow.
References
- 1. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acoric Acid
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of acoric acid, a crucial aspect of laboratory safety and chemical handling that extends beyond the product's immediate use. Adherence to these procedures will minimize risks and help maintain a secure workspace.
Immediate Safety and Hazard Profile
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Harmful to aquatic life with long lasting effects.[2][3] | Avoid release to the environment. |
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a material compatible with acids, clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
2. Neutralization of Dilute Acidic Solutions (Optional and for Small Quantities Only):
-
For very small quantities of dilute this compound solutions, neutralization to a pH between 6.0 and 8.0 may be considered before collection as hazardous waste. This should only be performed by trained personnel in a controlled environment.
-
Materials: Dilute this compound solution, sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution, pH indicator strips or a calibrated pH meter, stir plate, and magnetic stir bar.
-
Procedure:
-
Place the beaker with the dilute this compound solution on a stir plate within a fume hood.
-
Begin gentle stirring.
-
Slowly add small portions of sodium bicarbonate or dropwise add 1M NaOH solution.
-
Frequently monitor the pH.
-
Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.
-
Transfer the neutralized solution to the designated hazardous waste container.
-
Rinse the beaker and stir bar with a small amount of water and add the rinsate to the waste container.
-
3. Labeling and Storage of Waste:
-
Properly label the hazardous waste container with:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added.
-
-
Store the sealed container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Acoric acid
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Acoric acid (CAS 5956-06-9) was not available in the public domain at the time of this writing. The following guidance is based on the known hazards identified from available chemical databases and general safety protocols for handling laboratory chemicals with similar hazard classifications. All users must conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development environment.
Chemical Hazard and Property Summary
The following table summarizes the key hazard classifications and physical properties of this compound.
| Property | Value |
| CAS Number | 5956-06-9 |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| Physical State | Solid |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects |
| GHS Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
This compound is a solid that can cause serious eye irritation. Engineering controls, such as the use of a chemical fume hood or a glove box, should be the primary means of controlling exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles that form a complete seal around the eyes are required.[1] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2] | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[2] |
| Skin Protection | A lab coat must be worn. Nitrile gloves are recommended for incidental contact.[3] For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance (consult glove manufacturer's compatibility charts). | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if handling the powder outside of a fume hood or if dust generation is likely. The need for respiratory protection should be determined by a risk assessment. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | To protect the feet from spills. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for ensuring laboratory safety when working with this compound.
Engineering Controls:
-
Ventilation: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation and eye exposure.
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.
Safe Handling Practices:
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
-
Transport: When transporting this compound, use a sealed, shatter-resistant secondary container.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
-
Keep the container in a designated and clearly labeled storage area.
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Harmful if swallowed. Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[5][9] |
Spill Response:
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
Carefully sweep the solid material into a designated waste container, avoiding dust generation.
-
Clean the spill area with a damp cloth and dispose of the cloth in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
This compound is harmful to aquatic life with long-lasting effects.[10][11][12] Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection: All solid waste contaminated with this compound, including unused material, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Do not dispose of this compound or its containers in the regular trash or down the drain.[10]
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Factsheet – Eye & Face Protection | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 3. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. First Aid - Chemical Poisoning [moh.gov.sa]
- 8. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 9. Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Long-Term Effects Of Chemical Waste Disposal In Our Oceans - Sigma Earth [sigmaearth.com]
- 12. What are the effects of chemicals on Aquatic Life [netsolwater.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
